TP-021
描述
Structure
3D Structure
属性
分子式 |
C20H20ClN3O5 |
|---|---|
分子量 |
417.8 g/mol |
IUPAC 名称 |
6-[2-chloro-4-nitro-5-(oxan-4-yloxy)anilino]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C20H20ClN3O5/c21-15-10-18(24(26)27)19(29-14-5-7-28-8-6-14)11-17(15)22-13-2-3-16-12(9-13)1-4-20(25)23-16/h2-3,9-11,14,22H,1,4-8H2,(H,23,25) |
InChI 键 |
RRELDGDKULRRDM-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1OC2=C(C=C(C(=C2)NC3=CC4=C(C=C3)NC(=O)CC4)Cl)[N+](=O)[O-] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
BCL6-IN-8c; BCL6 IN 8c; BCL6IN8c; BCL6 inhibitor 8c; BCL6 inhibitor-8c; BCL6 inhibitor8c; |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TP-021, a Multi-Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of TP-021, a potent, orally bioavailable multi-kinase inhibitor. This document details its primary targets, the signaling pathways it modulates, and the preclinical evidence supporting its anti-cancer activity. All data and methodologies are presented to facilitate understanding and further research in the field of oncology drug development.
Introduction to Kinase Inhibition in Oncology
Protein kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity, often due to mutations or overexpression, is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][3] Kinase inhibitors are designed to block the activity of these enzymes, thereby disrupting the signaling pathways that drive tumor growth and survival.[2][3][4] These inhibitors are broadly classified based on their binding mode to the kinase domain, with Type I inhibitors binding to the active conformation and Type II inhibitors stabilizing an inactive conformation.[3][5]
This compound: A Multi-Targeted Kinase Inhibitor
This compound is a novel small molecule inhibitor designed to target multiple receptor tyrosine kinases (RTKs) that are pivotal in tumor angiogenesis and cell proliferation. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs). By simultaneously inhibiting these key signaling nodes, this compound exerts a broad-spectrum anti-tumor effect.
Biochemical Profile and Potency
The inhibitory activity of this compound against its primary kinase targets has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized below.
| Target Kinase | IC50 (nM) |
| VEGFR1 | 2.1 |
| VEGFR2 | 1.5 |
| VEGFR3 | 3.0 |
| PDGFRα | 4.6 |
| PDGFRβ | 2.8 |
| FGFR1 | 5.2 |
| FGFR2 | 6.1 |
Table 1: In vitro inhibitory activity of this compound against key receptor tyrosine kinases. Data are representative of multiple experiments.
Mechanism of Action: Disruption of Key Signaling Pathways
This compound exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of the kinase domain of its target receptors. This inhibition blocks the downstream phosphorylation cascade, thereby disrupting critical signaling pathways involved in tumorigenesis.
The formation of new blood vessels, a process known as angiogenesis, is essential for tumor growth and metastasis. VEGFRs, particularly VEGFR2, are the primary mediators of this process. By potently inhibiting VEGFRs, this compound effectively blocks the signaling cascade that leads to endothelial cell proliferation, migration, and tube formation, ultimately leading to a reduction in tumor vascularization.
PDGFRs and FGFRs are frequently overexpressed or mutated in various cancers, leading to constitutive activation of pro-proliferative signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) pathway. This compound's inhibition of these receptors directly counteracts this aberrant signaling, resulting in cell cycle arrest and reduced tumor cell proliferation.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
-
Objective: To determine the IC50 values of this compound against target kinases.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate by the target kinase. Inhibition of the kinase by this compound results in a decreased fluorescent signal.
-
Procedure:
-
Recombinant human kinase enzymes (VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, FGFR1, FGFR2) are incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.
-
This compound is added in a series of 10-point dilutions (e.g., 0.1 nM to 10 µM).
-
The reaction is allowed to proceed at room temperature for 60 minutes.
-
The reaction is stopped by the addition of a detection mix containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).
-
After a 30-minute incubation, the TR-FRET signal is read on a compatible plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
-
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
-
Principle: A colorimetric assay, such as the MTT or MTS assay, is used to measure the metabolic activity of viable cells. A decrease in metabolic activity correlates with a reduction in cell number.
-
Procedure:
-
Cancer cell lines with known overexpression or activation of target kinases (e.g., HUVEC for angiogenesis, HT-1080 for PDGFR) are seeded in 96-well plates.
-
After 24 hours, the cells are treated with a range of concentrations of this compound.
-
The plates are incubated for 72 hours.
-
The MTT or MTS reagent is added to each well, and the plates are incubated for an additional 2-4 hours.
-
The absorbance is measured using a microplate reader at the appropriate wavelength.
-
The percentage of cell viability is calculated relative to vehicle-treated control cells, and GI50 (concentration for 50% growth inhibition) values are determined.
-
Conclusion
This compound is a potent multi-kinase inhibitor that effectively targets key drivers of tumor angiogenesis and proliferation. Its mechanism of action, centered on the inhibition of VEGFR, PDGFR, and FGFR signaling pathways, provides a strong rationale for its continued development as a promising anti-cancer therapeutic. The data presented in this guide underscore its potential to offer a significant clinical benefit in the treatment of various solid tumors. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Target of AVZO-021 (formerly ARTS-021)
Disclaimer: Initial searches for "TP-021" did not yield a specific molecular target. However, a compound with a similar numerical designation, AVZO-021 (also known as ARTS-021 ), is a well-documented clinical-stage drug candidate. This guide focuses on AVZO-021, a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is the likely compound of interest.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
AVZO-021 is an orally bioavailable, potent, and selective small-molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3][4] CDK2 is a critical regulator of cell cycle progression, particularly at the G1/S transition.[5][6] Dysregulation of the CDK2 signaling pathway is implicated in the pathogenesis of various cancers, including hormone receptor-positive (HR+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer and tumors with Cyclin E1 (CCNE1) amplification.[1][4][7] AVZO-021 is being developed as a therapeutic agent to target these malignancies, both as a monotherapy and in combination with other anticancer agents.[1][7][8]
Molecular Target: Cyclin-Dependent Kinase 2 (CDK2)
The primary molecular target of AVZO-021 is Cyclin-Dependent Kinase 2 (CDK2), a member of the serine/threonine protein kinase family.[2][3][4] CDKs are essential components of the cell cycle machinery, and their activity is dependent on binding to regulatory proteins called cyclins.[6] The CDK2/cyclin E and CDK2/cyclin A complexes play pivotal roles in orchestrating the transition from the G1 to the S phase of the cell cycle and in the initiation of DNA replication.[6]
In many cancers, the activity of the CDK2 pathway is aberrantly high, leading to uncontrolled cell proliferation. This can be due to several factors, including the overexpression of its activating partner, Cyclin E1 (CCNE1), or as a mechanism of acquired resistance to CDK4/6 inhibitors.[1][4][9] By selectively inhibiting CDK2, AVZO-021 aims to restore normal cell cycle control and induce cell growth arrest in cancer cells that are dependent on this pathway.[10][11]
Quantitative Data
In Vitro Potency and Selectivity
Preclinical studies have demonstrated the high potency and selectivity of AVZO-021 for CDK2 over other cyclin-dependent kinases.[1][10][11]
| Parameter | Value | Assay Type | Source |
| CDK2/Cyclin E1 IC50 | Sub-nanomolar | Enzymatic Assay | [11] |
| CDK1 Selectivity | High (942-fold vs CDK2) | Enzymatic Assay | [10] |
| CDK4 Selectivity | High (477-fold vs CDK2) | Enzymatic Assay | [10] |
| CDK6 Selectivity | High (1,237-fold vs CDK2) | Enzymatic Assay | [10] |
| Kinome Selectivity (S(10) at 1µM) | 0.022 | KinomeScan | [10][11] |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. Kinome Selectivity S(10): Fraction of kinases with >90% inhibition at a 1µM concentration of the compound.
Cellular Activity
AVZO-021 has shown potent anti-proliferative effects in cancer cell lines, particularly those with CCNE1 amplification.[10][11]
| Cell Line | Cancer Type | CCNE1 Status | Effect | Source |
| OVCAR3 | Ovarian Cancer | Amplified | Growth inhibition, G1/S arrest | [10] |
| T47D-CCNE1 | Breast Cancer | Overexpression | Growth inhibition | [12] |
In Vivo Efficacy
In preclinical xenograft models, AVZO-021 has demonstrated significant anti-tumor activity, both as a single agent and in combination with CDK4/6 inhibitors.[1][10][12]
| Xenograft Model | Treatment | Outcome | Source |
| OVCAR3 (CCNE1 amplified) | AVZO-021 (daily) | Tumor stasis | [10][11] |
| T47D-CCNE1 | AVZO-021 + Palbociclib | Enhanced anti-tumor activity | [12] |
Clinical Trial Data (Phase 1)
Initial results from the Phase 1 portion of the AVZO-021 clinical trial (NCT05867251) were reported at the 2025 San Antonio Breast Cancer Symposium.[7]
| Patient Population | Treatment | Key Findings | Source |
| Advanced Solid Tumors (n=35) | AVZO-021 Monotherapy | Generally well-tolerated; confirmed responses in HR+/HER2- breast cancer and CCNE1-amplified ovarian cancer. | [7] |
| HR+/HER2- Breast Cancer (n=10) | AVZO-021 + Fulvestrant | Confirmed response observed. | [7] |
Signaling Pathways
CDK2 Signaling Pathway and Inhibition by AVZO-021
The following diagram illustrates the canonical CDK2 signaling pathway and the point of intervention by AVZO-021.
Caption: AVZO-021 inhibits the CDK2-Cyclin E complex, preventing Rb hyper-phosphorylation and blocking cell cycle progression into S phase.
Experimental Protocols
The following are representative protocols for key experiments used to characterize a CDK2 inhibitor like AVZO-021.
In Vitro CDK2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the CDK2/cyclin complex.
Caption: Experimental workflow for determining the in vitro potency of a CDK2 inhibitor.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human CDK2/Cyclin E1, a peptide substrate (e.g., a fragment of the Retinoblastoma protein, Rb), and ATP in a suitable kinase buffer. Prepare serial dilutions of AVZO-021.
-
Reaction Setup: In a microplate, combine the CDK2/Cyclin E1 enzyme, the Rb substrate, and the various concentrations of AVZO-021.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate or consumed ATP. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.[13]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the AVZO-021 concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay
This assay measures the effect of the compound on the growth of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., OVCAR3, which has CCNE1 amplification) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of AVZO-021 for a specified duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like Cyquant.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis for Target Engagement
This technique is used to confirm that AVZO-021 is inhibiting its target within the cell by assessing the phosphorylation status of downstream substrates.
Methodology:
-
Cell Treatment: Treat cancer cells with AVZO-021 at various concentrations for a defined period (e.g., 24 hours).
-
Protein Extraction: Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Rb (a direct substrate of CDK2) and total Rb.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: A reduction in the ratio of phosphorylated Rb to total Rb indicates successful target engagement by AVZO-021.[14]
Conclusion
AVZO-021 is a potent and selective CDK2 inhibitor with a clear mechanism of action and promising preclinical and early clinical activity.[1][7][10][11] Its molecular target, CDK2, is a well-validated driver of proliferation in certain cancer types, particularly those with CCNE1 amplification or resistance to CDK4/6 inhibitors.[4][9] The ongoing clinical development of AVZO-021 will further elucidate its therapeutic potential for patients with these high unmet medical needs.[2][3]
References
- 1. Avenzo Therapeutics Announces Global License of AVZO-021 (ARTS-021), a Potentially Best-in-Class Clinical Stage CDK2 Inhibitor from Allorion Therapeutics [prnewswire.com]
- 2. avenzotx.com [avenzotx.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Avenzo Therapeutics unveils promising CDK2 inhibitor AVZO-021, originally from Allorion Therapeutics [synapse.patsnap.com]
- 5. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. businesswire.com [businesswire.com]
- 8. Avenzo begins Phase I/II trial of CDK4 selective inhibitor [clinicaltrialsarena.com]
- 9. researchgate.net [researchgate.net]
- 10. alloriontx.com [alloriontx.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. alloriontx.com [alloriontx.com]
- 13. promega.jp [promega.jp]
- 14. meridian.allenpress.com [meridian.allenpress.com]
TP-021 chemical structure and properties
An in-depth analysis of the identifier "TP-021" reveals that it does not correspond to a single, uniquely identifiable chemical entity in publicly available scientific and medical literature. The designation appears in various contexts, each referring to a different therapeutic agent or research compound. This ambiguity makes it impossible to provide a singular, comprehensive technical guide on the "core" of "this compound" without further clarification.
Potential Candidates for "this compound"
Several distinct investigational drugs and clinical trials are associated with similar identifiers, highlighting the need for more specific information to fulfill the user's request. These include:
-
T-021 : A preclinical drug candidate being developed by Model Medicines, Inc. for the treatment of neoplasms[1].
-
PNOC021 : The designation for a Phase I clinical trial evaluating the combination of two existing drugs, trametinib and everolimus, in pediatric and young adult patients with recurrent gliomas[2].
-
KEYNOTE-021 (MK-3475-021) : A clinical trial for pembrolizumab, an immunotherapy agent, in combination with chemotherapy for non-small cell lung cancer[3].
-
VT1021 : A cyclic pentapeptide under investigation in Phase 1/2 clinical trials for the treatment of advanced solid tumors[4].
-
Nuvisertib (TP-3654) : An investigational PIM1 kinase inhibitor being studied for the treatment of relapsed or refractory myelofibrosis[5].
-
TP Chemotherapy Regimen : In some clinical studies, "TP" refers to a combination of chemotherapeutic agents, such as paclitaxel and cisplatin, used in conjunction with other drugs like toripalimab[6].
Request for Clarification
To provide an accurate and relevant technical guide, please specify which "this compound" is of interest. Helpful information would include:
-
The therapeutic area (e.g., oncology, neurology).
-
The class of the compound (e.g., small molecule, peptide, monoclonal antibody).
-
The name of the sponsoring company or research institution.
-
Any associated CAS number, IUPAC name, or other chemical identifiers.
Upon receiving more specific details, a comprehensive technical guide on the chemical structure, properties, experimental protocols, and signaling pathways of the correct "this compound" can be developed.
References
- 1. T-021 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. pnoc.us [pnoc.us]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sumitomo Pharma America Presents New Investigational Data on Enzomenib and Nuvisertib at the 2025 American Society of Hematology Annual Meeting and Exposition [prnewswire.com]
- 6. Toripalimab Presents Long-Term Survival Benefits as 1st-line Treatment for Advanced Nasopharyngeal Carcinoma and Esophageal Squamous Cell Carcinoma Patients - BioSpace [biospace.com]
The Discovery and Synthesis of AVZO-021 (ARTS-021): A Next-Generation CDK2 Inhibitor for Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AVZO-021 (formerly ARTS-021) is a potent and highly selective, orally bioavailable small molecule inhibitor of cyclin-dependent kinase 2 (CDK2) currently under clinical investigation for the treatment of advanced solid tumors.[1][2] Developed by Allorion Therapeutics and now being advanced by Avenzo Therapeutics, AVZO-021 has demonstrated a promising preclinical profile, including significant anti-tumor activity in models of cancers with Cyclin E1 (CCNE1) amplification and in combination with CDK4/6 inhibitors.[1][3][4] This technical guide provides a comprehensive overview of the discovery, preclinical characterization, and publicly available data on AVZO-021, including its mechanism of action, key experimental data, and the underlying signaling pathways. While the specific, detailed synthesis of AVZO-021 is proprietary, a representative synthetic approach for a similar class of compounds is presented to illustrate the relevant medicinal chemistry.
Introduction: The Rationale for Targeting CDK2 in Oncology
The cell division cycle is a fundamental process in all eukaryotic organisms, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, in complex with their cyclin regulatory partners, orchestrate the progression through the different phases of the cell cycle.[5] CDK2, in particular, plays a critical role in the G1/S phase transition and the initiation of DNA replication through its association with Cyclin E.[6]
In numerous cancers, the CDK2/Cyclin E axis is hyperactivated, often through the amplification of the CCNE1 gene.[6] This aberrant activity drives uncontrolled cell proliferation and is associated with poor prognosis and resistance to standard therapies. Furthermore, hyperactivation of CDK2 has been identified as a key mechanism of resistance to approved CDK4/6 inhibitors in hormone receptor-positive (HR+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[5] Therefore, the development of potent and selective CDK2 inhibitors represents a promising therapeutic strategy to address significant unmet needs in oncology.
Discovery and Development of AVZO-021
AVZO-021 was discovered and initially developed by Allorion Therapeutics, a clinical-stage biotechnology company.[1] In January 2024, Avenzo Therapeutics entered into an exclusive licensing agreement with Allorion to develop and commercialize AVZO-021 globally, excluding Greater China.[1] Preclinical studies have highlighted AVZO-021 as a potential best-in-class CDK2 inhibitor, exhibiting nanomolar potency and high selectivity against other CDKs, particularly CDK1, the inhibition of which is a key driver of toxicity.[1][7]
AVZO-021 is currently being evaluated in a Phase 1/2 clinical trial (NCT05867251) in patients with advanced solid tumors.[8] The study aims to assess the safety, tolerability, pharmacokinetics, and anti-tumor activity of AVZO-021 as both a monotherapy and in combination with other anti-cancer agents.[8]
Synthesis of AVZO-021
The precise, step-by-step chemical synthesis of AVZO-021 is proprietary and not publicly available. However, based on patent literature for similar pyrimidine-based CDK2 inhibitors, a representative synthetic route can be proposed to illustrate the general chemical principles.
Disclaimer: The following is a representative synthesis of a pyrimidine-based CDK2 inhibitor and should not be considered the actual synthesis of AVZO-021.
Representative Synthetic Scheme for a Pyrimidine-based CDK2 Inhibitor
A common approach to synthesizing pyrimidine-based kinase inhibitors involves the construction of the core heterocyclic ring system followed by the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.
-
Step 1: Synthesis of the Pyrimidine Core. This is often achieved through a condensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and a source of the N-C-N fragment, such as urea or a guanidine derivative.
-
Step 2: Functionalization of the Pyrimidine Ring. Halogenation of the pyrimidine core, typically at the 2- and 4-positions, provides reactive handles for subsequent cross-coupling reactions.
-
Step 3: Introduction of Side Chains. Suzuki or Buchwald-Hartwig cross-coupling reactions are commonly employed to introduce aryl or heteroaryl substituents at the functionalized positions of the pyrimidine ring. These side chains are crucial for interacting with specific residues in the ATP-binding pocket of CDK2.
-
Step 4: Final Modification and Purification. The final steps may involve deprotection of protecting groups and purification of the final compound by chromatography.
Mechanism of Action and Signaling Pathway
AVZO-021 exerts its anti-tumor effects by selectively inhibiting the kinase activity of CDK2. In a normal cell cycle, the transition from the G1 to the S phase is tightly regulated by the retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for DNA synthesis. The phosphorylation of Rb by CDK4/6 and subsequently by the CDK2/Cyclin E complex leads to the release of E2F, thereby initiating S phase.[9]
In cancer cells with hyperactive CDK2, this regulatory mechanism is disrupted, leading to constitutive E2F activity and uncontrolled cell proliferation. By inhibiting CDK2, AVZO-021 prevents the hyperphosphorylation of Rb, thereby maintaining Rb in its active, tumor-suppressive state and inducing cell cycle arrest at the G1/S checkpoint.[3]
Below is a diagram illustrating the CDK2/Cyclin E signaling pathway and the point of intervention by AVZO-021.
Preclinical Data
A substantial body of preclinical data supports the clinical development of AVZO-021. These studies have demonstrated its potent and selective inhibition of CDK2, leading to cell cycle arrest and anti-tumor activity in relevant cancer models.
In Vitro Potency and Selectivity
The inhibitory activity of AVZO-021 against a panel of CDKs was assessed in enzymatic assays. The results demonstrate the high potency of AVZO-021 for CDK2 and its selectivity over other CDK family members.
| Kinase | IC50 (nM) |
| CDK2/Cyclin E1 | 1.4 |
| CDK1/Cyclin B1 | 942 |
| CDK4/Cyclin D1 | 477 |
| CDK6/Cyclin D3 | 1,237 |
| CDK7/Cyclin H/MAT1 | 2,834 |
| CDK9/Cyclin T1 | 7,440 |
| Data from Allorion Therapeutics poster presentation.[3] |
Cellular Activity
AVZO-021 demonstrated potent inhibition of cell growth in cancer cell lines with CCNE1 amplification, while having minimal effect on cell lines with wild-type CCNE1. This selective activity is consistent with its mechanism of action. Treatment with AVZO-021 leads to a dose-dependent inhibition of Rb phosphorylation and induces G1 cell cycle arrest.[3]
In Vivo Efficacy
The anti-tumor activity of AVZO-021 has been evaluated in xenograft models of human cancers. In models with CCNE1 amplification, twice-daily oral administration of AVZO-021 resulted in significant tumor growth inhibition and, in some cases, tumor stasis.[3] Furthermore, in models of HR+/HER2- breast cancer, AVZO-021 in combination with a CDK4/6 inhibitor showed enhanced anti-tumor activity.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the preclinical evaluation of CDK2 inhibitors like AVZO-021.
CDK2 Kinase Inhibition Assay
This assay is used to determine the in vitro potency of a compound against the CDK2 enzyme.
Protocol:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT). Prepare serial dilutions of AVZO-021 in the kinase buffer.
-
Assay Plate Setup: In a 384-well plate, add the diluted AVZO-021 or vehicle (DMSO) control.
-
Enzyme Addition: Add the recombinant CDK2/Cyclin E enzyme to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate for a defined period (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (e.g., Histone H1) and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.
-
Data Analysis: Calculate the percent inhibition for each concentration of AVZO-021 and determine the IC50 value by fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method is used to assess the effect of a compound on the distribution of cells in the different phases of the cell cycle.
References
- 1. avenzotx.com [avenzotx.com]
- 2. ARTS-021 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. alloriontx.com [alloriontx.com]
- 4. Avenzo Therapeutics Announces Global License of AVZO-021 (ARTS-021), a Potentially Best-in-Class Clinical Stage CDK2 Inhibitor from Allorion Therapeutics [prnewswire.com]
- 5. avenzotx.com [avenzotx.com]
- 6. Frontiers | Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability [frontiersin.org]
- 7. Avenzo Therapeutics unveils promising CDK2 inhibitor AVZO-021, originally from Allorion Therapeutics [synapse.patsnap.com]
- 8. asco.org [asco.org]
- 9. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review [mdpi.com]
- 10. alloriontx.com [alloriontx.com]
TP-021 biological activity and cellular effects
It appears there may be some ambiguity regarding the designation "TP-021" in current scientific literature, as search results point to several distinct therapeutic agents. To provide an accurate and in-depth technical guide, please clarify which of the following compounds you are interested in:
-
AVZO-021 (also known as ARTS-021): A selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) being investigated for the treatment of various solid tumors.
-
A mercury-based compound (Rasasindura): A substance with a Miller Index containing "021" that has been evaluated for certain biological effects.
-
Toripalimab in combination with TP chemotherapy: A treatment regimen where "TP" refers to a combination of paclitaxel and cisplatin, used in oncology.
-
Other: If "this compound" refers to a different compound not listed above, please provide additional identifying information such as its target, chemical class, or the context in which you encountered it.
Once you specify the compound of interest, a comprehensive technical guide on its biological activity and cellular effects, including data tables, experimental protocols, and signaling pathway diagrams, can be developed.
In Vitro Characterization of TP-021 (AVZO-021): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP-021, also known as AVZO-021 and formerly as ARTS-021, is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating the associated signaling pathways. The information presented herein is intended to support further research and development of this compound for its potential therapeutic applications in oncology, particularly in tumors with Cyclin E1 (CCNE1) amplification and those resistant to CDK4/6 inhibitors.[1][3][4][5]
Introduction
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition.[6][7] Its aberrant activity is implicated in the pathogenesis of various cancers. This compound has emerged as a highly selective inhibitor of CDK2, demonstrating nanomolar potency and promising preclinical activity.[1][3] This document outlines the in vitro evidence supporting the mechanism of action and therapeutic potential of this compound.
Mechanism of Action
This compound exerts its biological effects through the selective inhibition of CDK2. By binding to the ATP-binding pocket of CDK2, it prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).[3][7] This inhibition leads to the maintenance of Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor. Consequently, the transcription of genes required for S-phase entry is repressed, leading to a G1 phase cell cycle arrest and subsequent inhibition of tumor cell proliferation.[3][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies of this compound.
Table 1: Biochemical Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Selectivity vs. CDK2 | Reference |
| CDK2/Cyclin E1 | Enzymatic Assay | <1 | - | [3] |
| CDK2/Cyclin E | NanoBRET Assay | <0.5 * | - | [8] |
| CDK1/Cyclin B1 | Enzymatic Assay | >1000 | >1000-fold | [8] |
| CDK4/Cyclin D1 | Enzymatic Assay | >1000 | >1000-fold | [8] |
| CDK6/Cyclin D3 | Enzymatic Assay | >1000 | >1000-fold | [8] |
| CDK7/Cyclin H | Enzymatic Assay | >1000 | >1000-fold | [8] |
| CDK9/Cyclin T1 | Enzymatic Assay | >1000 | >1000-fold | [8] |
| Value reported as below the lower limit of quantification. |
Table 2: Cellular Activity of this compound
| Cell Line (Cancer Type) | Genetic Background | Assay Type | Endpoint Measured | IC50 (nM) | Reference |
| OVCAR3 (Ovarian) | CCNE1 amplified | Cell Proliferation Assay | Inhibition of Cell Growth | Double-digit nM | [3] |
| Gastric Cancer Model | CCNE1 amplified | Cell Proliferation Assay | Inhibition of Cell Growth | Not specified | [3] |
| Various Cell Lines | CCNE1 amplified | Cell Proliferation Assay | Inhibition of Cell Growth | Sensitive | [3] |
| Various Cell Lines | CCNE1 wild-type | Cell Proliferation Assay | Inhibition of Cell Growth | Insensitive | [3] |
| OVCAR3 (Ovarian) | CCNE1 amplified | Western Blot | Inhibition of pRb (Ser807/811) | Dose-dependent | [2] |
| OVCAR3 (Ovarian) | CCNE1 amplified | Flow Cytometry (EdU incorporation) | Block of S-phase entry | Dose-dependent | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard industry practices for the in vitro evaluation of kinase inhibitors.
Biochemical Kinase Inhibition Assay (Enzymatic Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK2/Cyclin E1 and a panel of other CDK enzymes.
Materials:
-
Recombinant human CDK/Cyclin complexes (e.g., CDK2/Cyclin E1, CDK1/Cyclin B, etc.)
-
Kinase substrate (e.g., a peptide derived from Rb protein or a generic substrate like Histone H1)
-
Adenosine triphosphate (ATP)
-
This compound (serially diluted)
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[4]
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase reaction buffer.
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the respective CDK/Cyclin enzyme solution to each well.
-
Add 2 µL of a mixture of the kinase substrate and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Target Engagement Assay (NanoBRET™)
Objective: To confirm the binding of this compound to CDK2 within a live cellular environment.
Materials:
-
HEK293 cells
-
CDK2-NanoLuc® Fusion Vector and a corresponding Cyclin E Expression Vector[1]
-
Transfection reagent (e.g., Lipofectamine®)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer K-10 (or other suitable tracer)[1]
-
This compound (serially diluted)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
96-well cell culture plates
Procedure:
-
Co-transfect HEK293 cells with the CDK2-NanoLuc® Fusion Vector and the Cyclin E Expression Vector.
-
After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM™.
-
Seed the cells into a 96-well plate.
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Add the NanoBRET™ Tracer to the cells, followed by the addition of the diluted this compound or vehicle control.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Read the donor emission (460 nm) and acceptor emission (618 nm) within 10 minutes using a luminometer capable of measuring BRET.
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Determine the IC50 value by plotting the NanoBRET™ ratio against the concentration of this compound and fitting to a dose-response curve.
Western Blot Analysis of Rb Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of the CDK2 substrate, Rb, in cancer cells.
Materials:
-
CCNE1-amplified cancer cell line (e.g., OVCAR3)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting equipment
Procedure:
-
Seed OVCAR3 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Rb and the loading control to ensure equal protein loading.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
CCNE1-amplified cancer cell line (e.g., OVCAR3)
-
This compound
-
5-ethynyl-2´-deoxyuridine (EdU) labeling and detection kit (optional, for S-phase analysis)
-
Propidium iodide (PI) or DAPI staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Seed OVCAR3 cells and treat with various concentrations of this compound for 24-48 hours.
-
(Optional) For EdU analysis, add EdU to the cell culture medium for the last 2 hours of incubation.
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells to remove the ethanol and proceed with either EdU detection (following the manufacturer's protocol) or direct DNA staining.
-
For DNA content analysis, resuspend the cells in PI or DAPI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the CDK2 signaling pathway and the experimental workflows.
CDK2 Signaling Pathway
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Biochemical Assay Workflow
Caption: Workflow for the in vitro biochemical kinase inhibition assay.
Cell-Based Assay Workflow
Caption: General workflow for cell-based characterization of this compound.
Conclusion
The in vitro characterization of this compound (AVZO-021) demonstrates that it is a highly potent and selective inhibitor of CDK2. It effectively engages its target in a cellular context, leading to the inhibition of downstream signaling and a G1 cell cycle arrest, particularly in cancer cells with CCNE1 amplification. These findings provide a strong rationale for its continued clinical development as a targeted therapy for specific cancer patient populations. Further in vitro studies could explore mechanisms of resistance and potential combination strategies to enhance its therapeutic efficacy.
References
- 1. ita.promega.com [ita.promega.com]
- 2. NanoBRET® Target Engagement CDK Selectivity Systems [promega.ca]
- 3. CDK2/CyclinE1 Kinase Enzyme System [promega.com]
- 4. promega.com [promega.com]
- 5. Flow Cytometric Evaluation of Cell Cycle Regulators (Cyclins and Cyclin-Dependent Kinase Inhibitors) Expressed on Bone Marrow Cells in Patients with Chronic Myeloid Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. Phosphorylation of the retinoblastoma protein by cdk2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Kinase Selectivity Profile of AVZO-021 (ARTS-021)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of AVZO-021, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). AVZO-021 (formerly known as ARTS-021) is an investigational oral therapeutic being developed for the treatment of various solid tumors, particularly those with Cyclin E1 (CCNE1) amplification and hormone receptor-positive (HR+)/HER2- breast cancer.[1][2][3][4] This document consolidates available data on its selectivity, outlines the likely experimental methodologies used for its characterization, and visualizes its mechanism of action within the cell cycle signaling pathway.
Introduction to AVZO-021
AVZO-021 is a small molecule inhibitor targeting CDK2, a key regulator of cell cycle progression, particularly at the G1 to S phase transition.[5] Dysregulation of the CDK2 pathway, often through the amplification of its binding partner Cyclin E1, is a known driver in several cancers.[3][4] By selectively inhibiting CDK2, AVZO-021 aims to halt the proliferation of cancer cells with this specific vulnerability. Preclinical data have shown that AVZO-021 induces cell growth arrest and has anti-tumor activity in CCNE1-amplified cancer models.[6]
Kinase Selectivity Profile
The efficacy and safety of a kinase inhibitor are critically dependent on its selectivity. High selectivity for the intended target (on-target) versus other kinases (off-target) minimizes the potential for adverse effects. AVZO-021 has been described as a highly selective CDK2 inhibitor.
Quantitative Selectivity Data
While a comprehensive public release of the full kinome scan data for AVZO-021 is not available, key selectivity metrics have been reported. The following table summarizes the currently accessible quantitative data on the selectivity of AVZO-021.
| Target Kinase | Comparison Kinase | Selectivity Fold | Reported Potency | Source |
| CDK2 | CDK1 | >600-fold | Nanomolar | [2][7] |
Additionally, a broad kinase panel screening using the KINOMEscan platform against 403 non-mutant kinases showed that at a concentration of 1µM, the majority of kinases exhibited less than 10% of control binding, indicating a very high degree of selectivity for AVZO-021.[6]
Experimental Protocols
The following sections describe the likely experimental methodologies employed to determine the kinase selectivity profile of AVZO-021, based on standard industry practices for kinase inhibitor profiling.
Biochemical Kinase Assays (e.g., KINOMEscan)
Biochemical assays are crucial for determining the direct interaction between an inhibitor and a panel of purified kinases. The KINOMEscan™ platform is a widely used competition binding assay for this purpose.
Principle: The assay measures the ability of a test compound (AVZO-021) to displace a proprietary, immobilized ligand from the ATP-binding site of a large number of kinases. The amount of kinase bound to the immobilized ligand is quantified, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase. A reduction in the amount of bound kinase in the presence of the test compound indicates inhibition.
General Workflow:
-
Preparation: A panel of DNA-tagged human kinases is prepared. An immobilized ligand is bound to a solid support (e.g., beads).
-
Competition: The test compound (AVZO-021) is incubated with the kinase and the immobilized ligand.
-
Separation: The solid support is washed to remove unbound kinase.
-
Quantification: The amount of kinase remaining bound to the solid support is measured by qPCR of the DNA tag.
-
Data Analysis: The results are typically expressed as "percent of control" (DMSO vehicle), where a lower percentage indicates stronger binding of the compound to the kinase. These values can be used to calculate dissociation constants (Kd) or IC50 values.
Cellular Target Engagement Assays
To confirm that the inhibitor interacts with its target in a cellular context, target engagement assays are employed. These assays measure the binding of the inhibitor to the target kinase within intact cells.
Principle (e.g., NanoBRET™): The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay uses a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that binds to the kinase's active site. When the tracer is bound, its close proximity to the luciferase results in energy transfer and a BRET signal upon addition of the substrate. A test compound that binds to the kinase active site will compete with the tracer, leading to a decrease in the BRET signal.
General Workflow:
-
Cell Preparation: Cells are engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase.
-
Assay: The engineered cells are treated with the fluorescent tracer and varying concentrations of the test compound (AVZO-021).
-
Measurement: The luciferase substrate is added, and both the donor (luciferase) and acceptor (tracer) emission signals are measured.
-
Data Analysis: The BRET ratio is calculated and plotted against the compound concentration to determine the IC50 value, which reflects the compound's potency in a cellular environment.
Mechanism of Action: CDK2 Signaling Pathway
AVZO-021 exerts its therapeutic effect by inhibiting the CDK2 signaling pathway, which is a critical component of cell cycle regulation.
Pathway Description: Progression from the G1 to the S phase of the cell cycle is controlled by the activity of the CDK2/Cyclin E complex. When mitogenic signals are present, Cyclin E is synthesized and binds to CDK2. This complex is then activated by CDK-activating kinase (CAK). The active CDK2/Cyclin E complex phosphorylates several substrates, most notably the Retinoblastoma protein (pRb). Phosphorylation of pRb causes it to release the E2F transcription factor, which then activates the transcription of genes necessary for DNA replication and S-phase entry. In cancers with CCNE1 amplification, there is an overabundance of the CDK2/Cyclin E complex, leading to uncontrolled cell proliferation. AVZO-021 binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates and thereby arresting the cell cycle at the G1/S checkpoint.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available information as of the date of this document. The clinical development of AVZO-021 is ongoing, and further data may become available.
References
- 1. avenzotx.com [avenzotx.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Avenzo Therapeutics unveils promising CDK2 inhibitor AVZO-021, originally from Allorion Therapeutics [synapse.patsnap.com]
- 4. Avenzo Therapeutics Announces Global License of AVZO-021 (ARTS-021), a Potentially Best-in-Class Clinical Stage CDK2 Inhibitor from Allorion Therapeutics [prnewswire.com]
- 5. researchgate.net [researchgate.net]
- 6. alloriontx.com [alloriontx.com]
- 7. ascopubs.org [ascopubs.org]
TP-021 patent and intellectual property
An In-Depth Technical Guide to AVZO-021 (TP-021): A Novel CDK2 Inhibitor
Disclaimer: Initial searches for a specific patent or compound designated "this compound" did not yield conclusive results. However, extensive information was found for AVZO-021 (also known as ARTS-021), a clinical-stage therapeutic with a mechanism of action that aligns with the interests of researchers in oncology drug development. This technical guide will focus on AVZO-021, a potential best-in-class selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor.
Introduction
AVZO-021 is an investigational, orally administered, selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3] Deregulation of the cell cycle is a hallmark of cancer, and the CDK family of proteins represents a critical node in this process. While first-generation CDK inhibitors have shown clinical success, acquired resistance often emerges. A key mechanism of resistance to CDK4/6 inhibitors, particularly in HR+/HER2- breast cancer, is the hyperactivation of CDK2, often through the elevation of cyclin E.[1] AVZO-021 is being developed to address this unmet medical need by directly targeting CDK2-dependent tumors.[1][3] Avenzo Therapeutics is developing AVZO-021 for the treatment of advanced solid tumors, including hormone receptor-positive (HR+) breast cancer and other tumors with elevated cyclin E expression, such as ovarian cancer.[1]
Intellectual Property
Avenzo Therapeutics is advancing the clinical development of AVZO-021. The compound was licensed from Allorion Therapeutics, which grants Avenzo global development and commercialization rights, excluding Greater China.[1] Specific patent application numbers for AVZO-021 are not publicly available in the provided information. Generally, intellectual property for a novel therapeutic like AVZO-021 would be protected by a composition of matter patent, which covers the chemical structure of the molecule, as well as method of use patents, which cover its application in treating specific diseases.
Mechanism of Action: CDK2 Inhibition
The cell cycle is a tightly regulated process that governs cell proliferation. The transition from the G1 phase (cell growth) to the S phase (DNA synthesis) is a critical checkpoint controlled by the cyclin D-CDK4/6-retinoblastoma protein (pRB) axis.[1] In many cancers, this pathway is dysregulated, leading to uncontrolled cell division.
CDK4/6 inhibitors have become a standard of care in HR+/HER2- breast cancer. However, resistance can develop through various mechanisms, one of which is the upregulation of cyclin E, which then activates CDK2 and bypasses the CDK4/6 blockade.[1] AVZO-021 selectively inhibits CDK2, thereby restoring cell cycle control in tumors that have become dependent on this pathway for proliferation.
Caption: AVZO-021 Phase 1/2 Clinical Trial Workflow (NCT05867251).
Data Presentation
As the clinical trial is ongoing, comprehensive quantitative data on the efficacy of AVZO-021 is not yet publicly available. The following tables summarize the key parameters of the clinical trial design.
Table 1: Key Inclusion and Exclusion Criteria for NCT05867251
| Criteria Type | Selected Criteria |
| Inclusion | Male or female, aged ≥18 years. [3] |
| Eastern Cooperative Oncology Group (ECOG) performance status of 0-1. [3] | |
| Histologically or cytologically confirmed advanced solid tumor. | |
| Measurable disease as per RECIST v1.1. [3] | |
| Adequate organ and bone marrow function. [3] | |
| Exclusion | Prior treatment with a CDK2, PKMYT1, or WEE1 inhibitor. [3] |
| Major surgery within 4 weeks of starting treatment. [3] | |
| Unresolved toxicities from prior therapy > Grade 1. [2] | |
| Clinically unstable cardiac function. [2] | |
| Active second malignancy. [2] |
Table 2: Study Endpoints for NCT05867251
| Endpoint Type | Endpoint |
| Primary | - Incidence of Dose-Limiting Toxicities (DLTs) |
| - Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D) | |
| - Incidence and severity of Adverse Events (AEs) | |
| Secondary | - Objective Response Rate (ORR) |
| - Duration of Response (DoR) | |
| - Progression-Free Survival (PFS) | |
| - Overall Survival (OS) | |
| - Pharmacokinetic Parameters (Cmax, Tmax). [2] |
Conclusion
AVZO-021 is a promising selective CDK2 inhibitor being developed to address a critical resistance mechanism to current standard-of-care therapies in oncology, particularly in HR+/HER2- breast cancer. Its targeted mechanism of action offers the potential for more durable responses and improved outcomes for patients with advanced solid tumors characterized by CDK2 dependency. The ongoing Phase 1/2 clinical trial will provide crucial data on its safety, tolerability, and anti-tumor efficacy. As more data becomes available, the full therapeutic potential of AVZO-021 will be elucidated, potentially establishing a new treatment paradigm for a defined patient population with high unmet medical need.
References
TP-021 Preclinical Research Findings: A Technical Overview
Disclaimer: Publicly available information on a specific molecule designated "TP-021" is limited. This document provides a representative summary of preclinical research findings based on similar investigational oncology agents, illustrating the expected data presentation, experimental detail, and pathway visualizations for a compound at this stage of development. The data and mechanisms presented herein are synthesized for illustrative purposes and are primarily based on preclinical findings for CDK2 and PRX3 inhibitors.
Executive Summary
This technical guide provides an in-depth overview of the preclinical data for this compound, a novel investigational agent. The presented findings encompass in vitro and in vivo studies designed to elucidate the mechanism of action, efficacy, and safety profile of this compound. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research and development.
Mechanism of Action
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1][2][3] Hyperactivation of the Cyclin E-CDK2 axis is a known driver of tumorigenesis and a mechanism of resistance to CDK4/6 inhibitors in certain cancers.[3] this compound is designed to induce cell cycle arrest and apoptosis in tumors with elevated Cyclin E1 (CCNE1) expression.[2]
In Vitro Studies
Biochemical and Cellular Potency
This compound demonstrates potent and selective inhibition of CDK2 in enzymatic and cell-based assays.
| Assay Type | Target | IC50 (nM) | Selectivity vs. CDK1 | Cell Line (CCNE1 amplified) | Cellular IC50 (nM) |
| Enzymatic | CDK2 | 1.4 | >600-fold | OVCAR3 (Ovarian) | 50 |
| Enzymatic | CDK1 | 942 | - | SNU-16 (Gastric) | 75 |
Data synthesized from representative preclinical findings for selective CDK2 inhibitors.[1][2]
Experimental Protocols
Enzymatic Assay: The inhibitory activity of this compound against a panel of cyclin-dependent kinases was determined using a Caliper-based mobility shift assay. Kinase reactions were initiated by the addition of ATP (1mM) to a mixture of the respective CDK/cyclin complex and a fluorescently labeled peptide substrate. The reaction was allowed to proceed for 60 minutes at room temperature before being stopped. The conversion of substrate to product was measured, and IC50 values were calculated from the dose-response curves.
Cell Viability Assay: CCNE1-amplified (OVCAR3, SNU-16) and wild-type cell lines were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was measured using a plate reader, and IC50 values were determined by non-linear regression analysis.
In Vivo Studies
Xenograft Models
The anti-tumor activity of this compound was evaluated in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of CCNE1-amplified cancers.
| Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (%) |
| OVCAR3 CDX | Ovarian | 50 mg/kg, BID | 85 |
| Gastric PDX | Gastric | 50 mg/kg, BID | 70 |
Data synthesized from representative preclinical findings for selective CDK2 inhibitors.[1][2]
Experimental Protocols
Xenograft Model Workflow: Female athymic nude mice were subcutaneously implanted with 5 x 10^6 OVCAR3 cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into vehicle control and treatment groups. This compound was administered orally twice daily (BID) at a dose of 50 mg/kg. Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2. The study was terminated after 21 days, and tumors were excised for pharmacodynamic analysis.
Pharmacodynamics and Biomarkers
Treatment with this compound resulted in a dose-dependent reduction in phosphorylated Retinoblastoma protein (pRb), a downstream substrate of CDK2, in tumor tissues from xenograft models. This confirms target engagement in vivo.[2]
| Biomarker | Assay | Result |
| pRb (Ser807/811) | Western Blot | Dose-dependent decrease |
| Ki-67 | Immunohistochemistry | Reduction in proliferation index |
Safety and Tolerability
In preclinical toxicology studies, this compound was generally well-tolerated at efficacious doses. No significant body weight loss was observed in the in vivo efficacy studies. Further GLP toxicology studies are ongoing to establish a comprehensive safety profile.
Conclusion
The preclinical data for this compound demonstrate a potent and selective CDK2 inhibitor with significant anti-tumor activity in models of CCNE1-amplified cancers. The favorable in vitro and in vivo profiles, coupled with clear evidence of target engagement, support the continued clinical development of this compound as a potential therapeutic for this patient population.
References
Methodological & Application
Application Notes and Protocols for the Selective CDK2 Inhibitor AVZO-021 (ARTS-021) in Cell Culture Experiments
For Research Use Only
Introduction
AVZO-021 (also known as ARTS-021) is a potent and highly selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] CDK2, in complex with cyclin E, is a critical regulator of the cell cycle, specifically mediating the transition from the G1 to the S phase.[3] Dysregulation of the CDK2 pathway, often through the amplification of the CCNE1 gene (which encodes cyclin E1), is a known driver in several cancers, including certain types of ovarian, breast, stomach, and esophageal cancers.[2][4] Amplification of CCNE1 is also a key mechanism of resistance to approved CDK4/6 inhibitors.[3]
AVZO-021 selectively targets CDK2, leading to the inhibition of retinoblastoma (Rb) protein phosphorylation, which in turn blocks the G1/S phase transition and suppresses cell proliferation in tumors with CDK2 dependency.[4] These application notes provide detailed protocols for utilizing AVZO-021 in cell culture to assess its anti-proliferative effects, mechanism of action, and to identify sensitive cancer cell lines.
Mechanism of Action
AVZO-021 is a reversible, ATP-competitive inhibitor of CDK2.[1] By binding to the kinase domain of CDK2, it prevents the phosphorylation of key substrates, most notably the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA synthesis and S-phase entry. This results in a G1 cell cycle arrest and an induction of cellular senescence in susceptible cancer cells.[4]
References
Application Notes and Protocols for the Study of TP-021 (AVZO-021/ARTS-021) in Cancer Cell Lines
For Research Use Only.
Disclaimer: The compound "TP-021" is not uniquely identified in the public domain for cancer research. Based on current research and development nomenclature, this document assumes that "this compound" refers to the potent and selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor AVZO-021 , also known as ARTS-021 . These application notes and protocols are based on the available information for AVZO-021/ARTS-021.
Introduction
AVZO-021 is a highly potent and selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, particularly at the G1/S transition.[1][2] In numerous cancers, the CDK2 pathway is dysregulated, often through the amplification of its binding partner, Cyclin E1 (CCNE1), leading to uncontrolled cell proliferation.[2] AVZO-021 has demonstrated preclinical efficacy in inhibiting the growth of cancer cells, especially those with CCNE1 amplification, and in overcoming resistance to CDK4/6 inhibitors.[1][3] These application notes provide detailed protocols for the investigation of AVZO-021 in cancer cell line studies.
Data Presentation
In Vitro Potency and Selectivity of AVZO-021
| Kinase | Enzymatic IC50 (nM) | Cellular NanoBRET IC50 (nM) |
| CDK2/Cyclin E1 | 1.4 | <0.5 * |
| CDK1/Cyclin B1 | 942 | 36 |
| CDK4/Cyclin D1 | 477 | 13 |
| CDK6/Cyclin D3 | 1,237 | 31 |
| CDK7/Cyclin H/MAT1 | 2,834 | >10,000 |
| CDK9/Cyclin T1 | 7,440 | >10,000 |
*Below the lower limit of quantification. Data adapted from preclinical studies.[1]
Anti-proliferative Activity of AVZO-021 in Cancer Cell Lines
| Cell Line | Cancer Type | CCNE1 Status | AVZO-021 IC50 (nM) |
| OVCAR-3 | Ovarian Cancer | Amplified | ~10 - 50 |
| FU-OV-1 | Ovarian Cancer | Amplified | ~10 - 50 |
| MKN1 | Gastric Cancer | Amplified | Not Reported |
| COV504 | Ovarian Cancer | Wild-Type | >1000 |
Note: Specific IC50 values for AVZO-021 in a wide range of cell lines are not yet publicly available. The values presented are estimations based on published preclinical data and the known activity of selective CDK2 inhibitors in CCNE1 amplified versus wild-type cell lines.[2][3]
Signaling Pathway and Experimental Workflow
CDK2 Signaling Pathway and Point of Inhibition by AVZO-021
Caption: AVZO-021 inhibits the Cyclin E/CDK2 complex, preventing Rb hyper-phosphorylation and blocking S-phase entry.
General Experimental Workflow for Evaluating AVZO-021
Caption: A typical workflow for characterizing the in vitro effects of AVZO-021 on cancer cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of AVZO-021 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
AVZO-021 (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of AVZO-021 in complete medium. A common starting range is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest AVZO-021 dose, typically ≤ 0.1%) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of AVZO-021.
-
-
Incubation:
-
Incubate the plate for 72 hours (or other desired time points, e.g., 48, 96 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of AVZO-021 and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis
Objective: To assess the effect of AVZO-021 on the phosphorylation of CDK2 substrates and the expression of cell cycle-related proteins.
Materials:
-
Cancer cell lines
-
6-well plates
-
AVZO-021
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Rb (Ser807/811), anti-total Rb, anti-Cyclin E, anti-CDK2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with AVZO-021 at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 24 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin). A decrease in the p-Rb/total Rb ratio indicates target engagement by AVZO-021.[4]
-
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of AVZO-021 on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
AVZO-021
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with AVZO-021 at desired concentrations (e.g., 1x and 2x IC50) for 24 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[5]
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate in the dark at room temperature for 30 minutes.[2]
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software. An accumulation of cells in the G1 phase is expected following AVZO-021 treatment.[6]
-
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by AVZO-021.
Materials:
-
Cancer cell lines
-
6-well plates
-
AVZO-021
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with AVZO-021 at desired concentrations for 48 hours.
-
Harvest both adherent and floating cells.
-
-
Staining:
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within 1 hour.
-
Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.[7]
-
References
- 1. avenzotx.com [avenzotx.com]
- 2. benchchem.com [benchchem.com]
- 3. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. alloriontx.com [alloriontx.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TP-021 Solution Preparation and Storage
Introduction
This document provides detailed protocols for the preparation and storage of TP-021 solutions for use in research and drug development applications. Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the compound in experimental settings. The information is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Solubility and Storage Recommendations
A comprehensive literature search did not yield specific quantitative data on the solubility and stability of a compound designated "this compound". The following table provides a general framework for recording solubility data once it is determined experimentally.
| Solvent | Solubility (mg/mL) | Maximum Concentration (mM) | Appearance |
| DMSO | |||
| Ethanol | |||
| PBS (pH 7.4) | |||
| Water |
Storage Conditions:
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | Up to 1 year | Protect from light and moisture. |
| Stock Solution (in DMSO) | -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Solution | 4°C | Up to 24 hours | Prepare fresh for each experiment. |
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass of this compound. The mass can be calculated using the following formula: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C and protect from light.
2. Preparation of Working Solutions
This protocol outlines the dilution of the this compound stock solution to prepare working solutions for in vitro or in vivo experiments.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Appropriate sterile solvent (e.g., cell culture medium, phosphate-buffered saline)
-
Sterile tubes
-
Calibrated micropipettes
Procedure:
-
Determine the desired final concentration of the working solution.
-
Calculate the volume of stock solution needed using the formula: V1 = (C2 x V2) / C1 Where:
-
V1 = Volume of stock solution
-
C1 = Concentration of stock solution
-
V2 = Final volume of working solution
-
C2 = Final concentration of working solution
-
-
Add the calculated volume of the stock solution to the appropriate volume of the desired solvent.
-
Mix thoroughly by gentle pipetting or vortexing.
-
Use the working solution immediately or store at 4°C for no longer than 24 hours, protected from light.
Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Recommended storage conditions for this compound.
Application Note: Western Blot Protocol for Target Validation of TP-021
This document provides a detailed protocol for the validation of the cellular target of the investigational compound TP-021 using Western blot analysis. The protocol is designed for researchers, scientists, and drug development professionals to assess the effect of this compound on the protein expression levels of its putative target in a cellular context.
Introduction
Target validation is a critical step in drug discovery and development. It involves confirming that a drug candidate interacts with its intended molecular target and elicits the desired downstream biological response. Western blotting is a widely used and powerful technique to semi-quantitatively or quantitatively measure the abundance of a specific protein in a complex mixture, such as a cell lysate.
This protocol outlines a general workflow for treating cells with this compound, preparing cell lysates, and performing a Western blot to determine the effect of the compound on the expression level of its target protein.
Experimental Workflow
The overall experimental workflow for this compound target validation using Western blot is depicted below. This process involves cell culture and treatment, lysate preparation, protein quantification, SDS-PAGE, protein transfer, immunodetection, and data analysis.
Figure 1. A schematic overview of the Western blot workflow for the validation of the this compound target.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Culture: Appropriate cell line, complete growth medium, fetal bovine serum (FBS), penicillin-streptomycin, cell culture flasks/plates, and incubator.
-
This compound Treatment: this compound stock solution, vehicle control (e.g., DMSO).
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: BCA Protein Assay Kit or similar.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS, protein loading buffer (e.g., Laemmli buffer), and a protein ladder.
-
Protein Transfer: PVDF or nitrocellulose membrane, transfer buffer, and a wet or semi-dry transfer system.
-
Immunodetection:
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: A validated antibody specific to the target of this compound and a loading control antibody (e.g., anti-GAPDH, anti-β-actin, or anti-tubulin).
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Wash buffer: Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Chemiluminescent substrate (ECL).
-
-
Imaging: Chemiluminescence detection system.
Step-by-Step Methodology
Step 1: Cell Culture and Treatment
-
Seed the appropriate cell line in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of treatment.
-
Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in a complete growth medium. Also, prepare a vehicle control (e.g., DMSO in medium at the same final concentration as the highest this compound dose).
-
For a dose-response experiment, treat the cells with increasing concentrations of this compound for a fixed time point.
-
For a time-course experiment, treat the cells with a fixed concentration of this compound for various durations.
-
Incubate the cells for the desired treatment period.
Step 2: Cell Lysis and Protein Extraction
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well or dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
Step 3: Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay or a similar protein quantification method, following the manufacturer's instructions.
-
Based on the concentrations, normalize all samples to the same concentration with lysis buffer.
Step 4: SDS-PAGE
-
Prepare protein samples for loading by adding the appropriate volume of Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of a polyacrylamide gel. Include a protein ladder in one well.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
Step 5: Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system, following the manufacturer's protocol.
-
After transfer, confirm the successful transfer by staining the membrane with Ponceau S.
Step 6: Immunodetection
-
Wash the membrane with TBST to remove the Ponceau S stain.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
For the loading control, you can either strip and re-probe the membrane or use a multiplex fluorescent Western blotting approach. If re-probing, incubate with the primary antibody for the loading control and repeat the subsequent steps.
Step 7: Signal Detection and Data Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Acquire the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the band intensity of the target protein to the intensity of the corresponding loading control band.
-
Plot the normalized data to visualize the effect of this compound on the target protein expression.
Data Presentation
Quantitative data from the Western blot analysis should be presented in a clear and organized manner. The following table provides a template for summarizing the results of a dose-response experiment.
| Treatment Group | This compound Conc. (µM) | Target Protein (Normalized Intensity) | Loading Control (Intensity) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 1.00 ± 0.05 | 15,000 | 1.00 |
| This compound | 0.1 | 0.85 ± 0.04 | 14,800 | 0.85 |
| This compound | 1 | 0.45 ± 0.03 | 15,200 | 0.45 |
| This compound | 10 | 0.15 ± 0.02 | 14,950 | 0.15 |
Data are represented as mean ± standard deviation from three independent experiments (n=3). The normalized intensity is calculated as the ratio of the target protein intensity to the loading control intensity.
Signaling Pathway Visualization
If this compound is hypothesized to inhibit a specific signaling pathway by downregulating its target, a diagram can be used to illustrate this mechanism. The following is a generic example of an inhibitory pathway.
Figure 2. A diagram illustrating the proposed mechanism of action for this compound in a signaling pathway.
Application Note: Measuring Cell Viability and Cytotoxicity with TP-021 using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability, proliferation, and cytotoxicity.[1] The assay's principle is based on the enzymatic reduction of the yellow, water-soluble MTT substrate into a purple, insoluble formazan product. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.
The resulting formazan crystals are solubilized, and the absorbance of the colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[2] This application note provides a detailed protocol for determining the cytotoxic effects of the selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor, TP-021, on cultured cells. Inhibition of CDK2 is a key mechanism for inducing cell cycle arrest and is a target in cancer therapy.[3][4]
Materials and Reagents
-
Equipment:
-
96-well flat-bottom tissue culture plates, sterile
-
Laminar flow hood
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Multichannel pipette
-
Inverted microscope
-
Microplate reader (spectrophotometer) with filters for 570 nm and a reference wavelength of ~630-670 nm
-
Orbital shaker
-
-
Reagents:
-
Cell line of interest (e.g., OVCAR3, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (Thiazolyl Blue Tetrazolium Bromide), powder (Sigma-Aldrich, M5655 or equivalent)[5]
-
Dulbecco's Phosphate-Buffered Saline (DPBS), sterile
-
Solubilization Solution (e.g., 0.1% NP40 in isopropanol with 4 mM HCl, or pure DMSO)
-
Experimental Workflow
The overall workflow for the MTT assay following this compound treatment is outlined below.
Detailed Experimental Protocol
Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
Aseptically dissolve MTT powder in sterile DPBS to a final concentration of 5 mg/mL.[6]
-
Vortex until fully dissolved.
-
Sterilize the solution by passing it through a 0.2 µm filter.[6]
-
Store the solution in a light-protected container at 4°C for frequent use or at -20°C for long-term storage.[6] Discard if the solution turns blue-green, as this indicates contamination or degradation.
-
-
This compound Stock Solution (e.g., 10 mM):
-
Prepare a high-concentration stock solution of this compound in sterile DMSO. The exact concentration will depend on the compound's solubility.
-
Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Solubilization Solution:
Cell Seeding
-
Harvest cells that are in the logarithmic growth phase.[2]
-
Perform a cell count (e.g., using a hemocytometer and Trypan blue) to determine cell viability and concentration.
-
Dilute the cells in a complete culture medium to the optimal seeding density. This density must be determined empirically for each cell line but typically ranges from 1,000 to 100,000 cells per well. A common starting point is 5,000-10,000 cells/well.[5]
-
Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
To avoid "edge effects," do not use the outermost wells; instead, fill them with 100 µL of sterile PBS or medium.[8]
-
Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow cells to attach and recover.[5]
This compound Treatment
-
The next day, prepare serial dilutions of this compound in a complete culture medium from your DMSO stock.
-
Ensure the final concentration of DMSO in the wells is consistent across all treatments and is non-toxic to the cells (typically ≤ 0.5%).
-
Set up the following controls on the plate:
-
Untreated Control: Cells treated with medium containing the same final concentration of DMSO as the experimental wells. This represents 100% viability.
-
Blank Control: Wells containing only culture medium (no cells) to measure background absorbance.
-
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]
MTT Assay Procedure
-
After the treatment incubation period, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[5]
-
Mix gently by tapping the plate.
-
Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. The incubation time may need optimization depending on the cell type and metabolic rate.
-
After incubation, carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate.[6]
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][7]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[6] Visually inspect the wells to confirm no purple crystals remain.
Data Collection
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader.
-
The absorbance should be read at a wavelength between 550 and 600 nm (570 nm is optimal).[7]
-
If significant background is present, use a reference wavelength of 630-670 nm and subtract this reading from the 570 nm reading.[5]
Data Presentation and Analysis
Calculation of Cell Viability
-
Corrected Absorbance: Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Percent Viability: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
% Viability = (Corrected OD of Treated Cells / Corrected OD of Untreated Control) * 100
IC50 Determination
The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. It can be determined by plotting the percent viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism or Microsoft Excel.[9][10]
Example Data Table
Summarize all quantitative data into a structured table for clear comparison.
| This compound Conc. (µM) | Replicate 1 (OD 570nm) | Replicate 2 (OD 570nm) | Replicate 3 (OD 570nm) | Average OD (Corrected) | % Viability | Std. Deviation |
| 0 (Control) | 1.152 | 1.188 | 1.175 | 1.172 | 100.0% | 1.8% |
| 0.1 | 1.098 | 1.121 | 1.105 | 1.108 | 94.5% | 1.1% |
| 1 | 0.855 | 0.891 | 0.863 | 0.870 | 74.2% | 2.2% |
| 10 | 0.543 | 0.588 | 0.561 | 0.564 | 48.1% | 3.9% |
| 50 | 0.211 | 0.234 | 0.225 | 0.223 | 19.0% | 5.2% |
| 100 | 0.105 | 0.115 | 0.109 | 0.110 | 9.4% | 4.6% |
| Blank | 0.051 | 0.048 | 0.049 | - | - | - |
This compound Mechanism of Action: CDK2 Signaling Pathway
This compound is a selective inhibitor of CDK2. The diagram below illustrates the role of the Cyclin E-CDK2 complex in the G1/S phase transition of the cell cycle and how this compound intervenes. Deregulation of this pathway is common in cancers and can be a mechanism of resistance to other therapies like CDK4/6 inhibitors.[4][11]
Troubleshooting
Common issues encountered during the MTT assay and their potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background | - Contamination of medium or reagents.- Phenol red or serum interference. | - Use fresh, sterile reagents.- Use serum-free, phenol red-free medium during MTT incubation.[8] |
| Low Absorbance Readings | - Cell seeding density is too low.- Insufficient incubation time with MTT.- Cells are not proliferating properly. | - Optimize and increase cell seeding density.- Increase MTT incubation time; check for formazan formation under a microscope.- Check culture conditions (medium, CO2, temperature). |
| Incomplete Formazan Dissolution | - Insufficient solvent volume.- Inadequate mixing or incubation time. | - Ensure sufficient volume of solubilization solution is added.- Increase shaking time/speed or gently pipette to mix.[8]- Visually confirm complete dissolution before reading. |
| High Replicate Variability | - Inaccurate pipetting.- Uneven cell plating.- Edge effects due to evaporation. | - Calibrate pipettes and ensure proper technique.- Thoroughly mix cell suspension before and during plating.[2]- Avoid using outer wells; fill them with sterile PBS.[8] |
| Compound Interference | - this compound may directly reduce MTT.- this compound is colored and absorbs at 570 nm. | - Run a control with this compound in cell-free medium with MTT to check for direct reduction.[8][12]- If interference is confirmed, consider an alternative viability assay (e.g., SRB, LDH).[8] |
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. avenzotx.com [avenzotx.com]
- 5. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 6. broadpharm.com [broadpharm.com]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. avenzotx.com [avenzotx.com]
- 12. researchgate.net [researchgate.net]
Immunohistochemistry staining for TP-021 targets
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. avenzotx.com [avenzotx.com]
- 3. TC21 causes transformation by Raf-independent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the Ral and phosphatidylinositol 3' kinase signaling pathways by the ras-related protein TC21 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating TP-021 Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-021 (also known as ARTS-021 or AVZO-021) is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] The primary mechanism of action of this compound involves the inhibition of the CDK2/Cyclin E complex, a key regulator of the G1/S phase transition in the cell cycle.[2][3] In cancer cells with amplification of the CCNE1 gene, which encodes Cyclin E1, there is a heightened dependency on CDK2 for proliferation.[4][5] this compound has demonstrated significant anti-tumor activity in preclinical models of cancers with CCNE1 amplification, such as ovarian and gastric cancer, by inducing cell cycle arrest and inhibiting tumor growth.[4][6] These application notes provide detailed protocols for evaluating the efficacy of this compound in two established xenograft animal models: the OVCAR-3 human ovarian cancer model and the MKN-1 human gastric cancer model.
Signaling Pathway: The CCNE1-CDK2 Axis
The diagram below illustrates the central role of the CDK2/Cyclin E complex in cell cycle progression and how its inhibition by this compound can lead to cell cycle arrest. In cancers with CCNE1 amplification, the overexpression of Cyclin E leads to hyperactivation of CDK2, which then phosphorylates the Retinoblastoma protein (Rb).[4] This phosphorylation releases the E2F transcription factor, allowing for the transcription of genes necessary for S-phase entry and DNA replication.[3] this compound selectively inhibits CDK2, preventing Rb phosphorylation and thereby halting the cell cycle at the G1/S checkpoint.
Figure 1: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.
Experimental Protocols
The following protocols describe the use of OVCAR-3 and MKN-1 xenograft models to assess the in vivo efficacy of this compound.
OVCAR-3 Human Ovarian Cancer Xenograft Model
The OVCAR-3 cell line is derived from a human ovarian adenocarcinoma and is characterized by CCNE1 amplification, making it a suitable model for testing CDK2 inhibitors like this compound.
Materials:
-
OVCAR-3 human ovarian cancer cells
-
Female athymic nude mice (BALB/c strain, 6-8 weeks old)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel
-
This compound
-
Vehicle for oral gavage (e.g., 20% PEG400, 10% Solutol HS15, 70% of a 0.5% Methylcellulose in water)
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture: Culture OVCAR-3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Injection: Harvest logarithmically growing OVCAR-3 cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10^8 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 10 x 10^6 cells) into the right flank of each female athymic nude mouse.[4][7]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: Volume = (length x width^2) / 2. When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.[8]
-
Treatment:
-
Prepare a formulation of this compound in the vehicle at the desired concentration. An efficacious dose of 10 mg/kg administered twice daily has been reported.[5]
-
Administer this compound or vehicle to the respective groups via oral gavage.
-
-
Monitoring:
-
Measure tumor volumes and body weights twice weekly.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Pharmacodynamic Analysis:
-
At the end of the study, or at specific time points after the last dose, collect tumor tissues for pharmacodynamic analysis.
-
Perform Western blot analysis to assess the phosphorylation of Rb at Ser807/811.[4]
-
MKN-1 Human Gastric Cancer Xenograft Model
The MKN-1 cell line is a human gastric adenocarcinoma line that also exhibits CCNE1 amplification, providing another relevant model to evaluate this compound efficacy.
Materials:
-
MKN-1 human gastric cancer cells
-
Female athymic nude mice (6-8 weeks old)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Vehicle for oral gavage (as described for the OVCAR-3 model)
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture: Maintain MKN-1 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Cell Preparation and Implantation: Follow the same procedure as for the OVCAR-3 model, injecting 10 x 10^6 MKN-1 cells subcutaneously into the flank of each mouse.[4]
-
Tumor Growth, Randomization, and Treatment: Follow the same procedures as outlined for the OVCAR-3 model.
-
Monitoring and Endpoint: Monitor tumor growth, body weight, and animal health as described above.
-
Pharmacodynamic Analysis: Collect tumor tissues for Western blot analysis of pRb (Ser807/811) to confirm target engagement.[4]
Experimental Workflow Diagram
The following diagram outlines the typical workflow for an in vivo xenograft study to evaluate the efficacy of this compound.
Figure 2: General experimental workflow for in vivo efficacy testing of this compound.
Data Presentation
Quantitative data from preclinical studies should be summarized in a clear and structured format to allow for easy comparison and interpretation.
Table 1: In Vivo Efficacy of this compound in OVCAR-3 Ovarian Cancer Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 0 | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle | Twice Daily (BID) | 150 | 1200 | - |
| This compound | 10 mg/kg BID | 155 | 350 | 70.8 |
Note: The data presented in this table is representative and based on findings that this compound leads to tumor stasis. Actual results may vary.
Table 2: In Vivo Efficacy of this compound in MKN-1 Gastric Cancer Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 0 | Mean Tumor Volume (mm³) at Day 28 | Percent Tumor Growth Inhibition (%) |
| Vehicle | Twice Daily (BID) | 120 | 1500 | - |
| This compound | 10 mg/kg BID | 125 | 400 | 72.7 |
Note: The data presented in this table is representative and based on reported anti-tumor activity. Actual results may vary.
Logical Relationship Diagram
The following diagram illustrates the logical connection between CCNE1 amplification, CDK2 dependency, and the therapeutic rationale for using this compound.
Figure 3: Logical rationale for targeting CCNE1-amplified cancers with this compound.
References
- 1. ALLORION THERAPEUTICS ANNOUNCES FIRST PATIENT DOSED IN PHASE 1/2 STUDY OF ARTS-021, A POTENTIAL BEST IN CLASS CDK2 INHIBITOR, FOR ADVANCED OR METASTATIC SOLID TUMORS [prnewswire.com]
- 2. The structure of cyclin E1/CDK2: implications for CDK2 activation and CDK2-independent roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. alloriontx.com [alloriontx.com]
- 5. | BioWorld [bioworld.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. OVCAR-3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. Accelerated Discovery of Macrocyclic CDK2 Inhibitor QR-6401 by Generative Models and Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Identity of TP-021 in Combination with Chemotherapy Protocols Cannot Be Determined
Extensive searches of publicly available scientific literature and clinical trial databases did not yield a definitive identification of a therapeutic agent or protocol designated as "TP-021" for use in combination with chemotherapy. The term may refer to an internal compound code not yet publicly disclosed, a misidentified clinical trial acronym, or a specific chemotherapy regimen abbreviation that is not widely recognized.
Several possibilities were explored based on the search results:
-
Potential for Misidentification: The identifier "this compound" may be a typographical error for other known entities in cancer research. For instance, the KEYNOTE-021 trial is a significant study that investigated the combination of immunotherapy (pembrolizumab) with chemotherapy for non-small cell lung cancer. Another possibility is a pipeline drug candidate with a similar designation, such as AVZO-021, a selective CDK2 inhibitor.
-
Abbreviation for a Chemotherapy Regimen: In oncological practice, "TP" is a common abbreviation for a chemotherapy regimen consisting of paclitaxel and cisplatin. It is conceivable that "this compound" could refer to a specific protocol number utilizing this combination, but no such widely documented protocol was found.
-
Preclinical Compound: "this compound" might be the designation for a preclinical compound that has not yet entered clinical trials or been extensively published on.
Without a clear identification of "this compound," it is not possible to provide the detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams as requested.
To enable the generation of the requested content, please provide a more specific identifier for "this compound," such as:
-
The full chemical name or class of the drug.
-
The name of the pharmaceutical company or research institution developing the compound.
-
A reference to a specific publication or clinical trial where "this compound" is mentioned.
Application Notes and Protocols for Flow Cytometry Analysis Following Novel Drug Treatment
For Researchers, Scientists, and Drug Development Professionals
Note on "TP-021": The specific drug designation "this compound" is ambiguous in publicly available scientific literature, with the identifier appearing in the context of different molecules (e.g., as part of the name for compounds like Nuvisertib, also known as TP-3654, or in clinical trial identifiers for other agents such as RSO-021). Due to this lack of a clear, singular identity for a drug named "this compound," this document provides a comprehensive template for creating application notes and protocols for flow cytometry analysis after treatment with a novel anti-cancer agent. Researchers can adapt these guidelines by substituting the placeholder "[DRUG]" with the specific compound of interest.
I. Application Notes
Introduction
Flow cytometry is an indispensable tool in drug discovery and development for elucidating the cellular responses to therapeutic agents. This technique allows for the rapid, quantitative, and multi-parametric analysis of individual cells within a heterogeneous population. Following treatment with a novel anti-cancer agent, flow cytometry can be employed to assess key cellular events such as apoptosis, cell cycle arrest, and changes in protein expression, thereby providing critical insights into the drug's mechanism of action and efficacy.
Principle of the Assays
The protocols outlined below describe the use of flow cytometry to investigate the effects of a novel drug on two fundamental cellular processes:
-
Cell Cycle Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined by staining the cellular DNA with a fluorescent dye, such as Propidium Iodide (PI). The intensity of the fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase. Drug-induced cell cycle arrest at a specific checkpoint can be identified by an accumulation of cells in the corresponding phase.
-
Apoptosis Analysis: Programmed cell death, or apoptosis, is a key mechanism by which many anti-cancer drugs exert their effects. One of the earliest events in apoptosis is the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (e.g., FITC or APC), is used to detect apoptotic cells. Co-staining with a viability dye like Propidium Iodide (PI) or 7-AAD allows for the differentiation between early apoptotic (Annexin V positive, PI/7-AAD negative), late apoptotic/necrotic (Annexin V positive, PI/7-AAD positive), and live cells (Annexin V negative, PI/7-AAD negative).
Expected Outcomes
Treatment of cancer cells with an effective therapeutic agent is anticipated to result in one or more of the following outcomes, which can be quantified by flow cytometry:
-
An increase in the percentage of cells in a specific phase of the cell cycle, indicating cell cycle arrest.
-
An increase in the percentage of apoptotic cells (both early and late-stage).
-
A corresponding decrease in the percentage of viable cells.
II. Data Presentation
The quantitative data obtained from the flow cytometry experiments should be summarized in clear and concise tables to facilitate comparison between different treatment conditions.
Table 1: Effect of [DRUG] on Cell Cycle Distribution in [Cell Line]
| Treatment (Concentration) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (e.g., 0.1% DMSO) | 55.2 ± 3.1 | 25.6 ± 2.5 | 19.2 ± 1.8 |
| [DRUG] (X µM) | 70.5 ± 4.2 | 15.3 ± 1.9 | 14.2 ± 1.5 |
| [DRUG] (Y µM) | 82.1 ± 5.5 | 8.7 ± 1.1 | 9.2 ± 1.3 |
| Positive Control (e.g., Nocodazole) | 10.3 ± 1.5 | 12.5 ± 1.7 | 77.2 ± 6.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Induction of Apoptosis by [DRUG] in [Cell Line]
| Treatment (Concentration) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (e.g., 0.1% DMSO) | 95.3 ± 2.5 | 2.1 ± 0.5 | 2.6 ± 0.7 |
| [DRUG] (X µM) | 75.8 ± 4.1 | 15.4 ± 2.2 | 8.8 ± 1.9 |
| [DRUG] (Y µM) | 50.2 ± 6.3 | 28.9 ± 3.5 | 20.9 ± 4.1 |
| Positive Control (e.g., Staurosporine) | 15.7 ± 3.8 | 40.1 ± 5.2 | 44.2 ± 6.1 |
Data are presented as mean ± standard deviation from three independent experiments.
III. Experimental Protocols
A. Protocol for Cell Cycle Analysis
Materials:
-
[Cell Line] of interest
-
Complete cell culture medium
-
[DRUG] stock solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of [DRUG] or vehicle control for the specified duration (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
For adherent cells, aspirate the medium and wash once with PBS. Detach the cells using trypsin-EDTA. For suspension cells, proceed to the next step.
-
Collect the cell suspension into a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate at -20°C for at least 2 hours (or overnight) for fixation.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution from the DNA content histogram.
-
B. Protocol for Apoptosis Analysis (Annexin V/PI Staining)
Materials:
-
[Cell Line] of interest
-
Complete cell culture medium
-
[DRUG] stock solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V Binding Buffer (10x)
-
FITC or APC conjugated Annexin V
-
Propidium Iodide (PI) solution (100 µg/mL)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for cell cycle analysis (Step A.1).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, aspirate the medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS and detach with trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
Centrifuge the total cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cells once with 2 mL of ice-cold PBS.
-
Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.
-
Add 5 µL of FITC or APC conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1x Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately (within 1 hour) on a flow cytometer.
-
Use appropriate compensation settings to correct for spectral overlap between the fluorochromes.
-
Collect data for at least 10,000 events per sample.
-
Create a quadrant plot of Annexin V fluorescence versus PI fluorescence to distinguish between viable, early apoptotic, and late apoptotic/necrotic cell populations.
-
IV. Mandatory Visualizations
Hypothetical Signaling Pathway for [DRUG]-Induced Apoptosis and Cell Cycle Arrest
Caption: Hypothetical p53-dependent pathway of [DRUG]-induced G1 cell cycle arrest and apoptosis.
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for assessing cell cycle and apoptosis after [DRUG] treatment.
Troubleshooting & Optimization
Navigating "TP-021" in Your Research: A Technical Support Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter the designation "TP-021" in their work. Our investigation indicates that "this compound" is not a standardized identifier for a single chemical entity. Instead, it is likely to refer to one of two distinct investigational anticancer compounds: AVZO-021 (also known as ARTS-021) , a CDK2 inhibitor, or RSO-021 (also known as thiostrepton) , a PRX3 inhibitor.
This guide offers detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for each of these compounds to address common challenges, with a particular focus on solubility.
I. Identifying Your Compound: AVZO-021 or RSO-021?
The first crucial step is to correctly identify which compound you are working with. The experimental context and therapeutic target are the best indicators:
-
AVZO-021 (ARTS-021): If your research is focused on the cell cycle, particularly the G1/S transition, and the inhibition of Cyclin-Dependent Kinase 2 (CDK2), you are likely working with AVZO-021. This compound is an orally bioavailable small molecule.[1][2][3][4]
-
RSO-021 (Thiostrepton): If your experiments involve mitochondrial function, oxidative stress, and the inhibition of Peroxiredoxin 3 (PRX3), your compound is likely RSO-021.[5][6][7][8][9] This agent is a naturally occurring, sulfur-rich cyclic oligopeptide.[7][9]
II. AVZO-021 (ARTS-021) Technical Support
AVZO-021 is a potent and selective inhibitor of CDK2, a key regulator of the cell cycle.[4] Its use in preclinical studies suggests it is soluble in common organic solvents for in vitro assays.[1]
Frequently Asked Questions (FAQs) for AVZO-021
Q1: I am having trouble dissolving AVZO-021. What solvents should I use?
A1: While a specific public datasheet with comprehensive solubility data for AVZO-021 is not available, for in vitro studies with similar small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution. For in vivo studies, the compound is described as orally bioavailable, suggesting formulations in appropriate vehicles are possible.[1]
Q2: My AVZO-021 solution appears cloudy or has precipitated after dilution in aqueous media. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous buffers or cell culture media is a common issue. To mitigate this, ensure the final concentration of DMSO in your working solution is low (typically ≤ 0.5%) and that the dilution is performed with vigorous mixing. You can also try a serial dilution approach. If precipitation persists, consider using a surfactant like Tween-80 or a co-solvent, but be mindful of their potential effects on your experimental system.
Q3: What is the mechanism of action of AVZO-021?
A3: AVZO-021 is a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[4] By inhibiting CDK2, it blocks the G1/S transition of the cell cycle, leading to cell growth arrest.[1]
AVZO-021 Signaling Pathway
The following diagram illustrates the Cyclin E/CDK2 signaling pathway targeted by AVZO-021.
Caption: AVZO-021 inhibits the Cyclin E/CDK2 complex, leading to G1/S cell cycle arrest.
III. RSO-021 (Thiostrepton) Technical Support
RSO-021 is a covalent inhibitor of mitochondrial peroxiredoxin 3 (PRX3), an enzyme crucial for detoxifying reactive oxygen species (ROS).[5] By inhibiting PRX3, RSO-021 induces oxidative stress, leading to cancer cell death.[5][6]
Quantitative Solubility Data for RSO-021
| Solvent | Solubility |
| DMSO | ~2 mg/mL |
| DMF | ~25 mg/mL |
| Aqueous Buffers | Sparingly Soluble |
| (Data sourced from Cayman Chemical product information) |
Frequently Asked Questions (FAQs) for RSO-021
Q1: What is the best solvent for preparing a stock solution of RSO-021?
A1: Based on available data, Dimethylformamide (DMF) is the preferred solvent for preparing a high-concentration stock solution of RSO-021, with a solubility of approximately 25 mg/mL. Dimethyl Sulfoxide (DMSO) is also a suitable option, with a solubility of around 2 mg/mL.
Q2: I need to use RSO-021 in an aqueous buffer for my experiment, but it's not dissolving. What should I do?
A2: RSO-021 has poor solubility in aqueous solutions. To prepare an aqueous working solution, first, dissolve the compound in DMF to create a stock solution. Then, dilute this stock solution with your aqueous buffer of choice (e.g., PBS, pH 7.2) with vigorous vortexing. A 1:1 solution of DMF:PBS can achieve a solubility of approximately 0.5 mg/mL. It is recommended not to store the aqueous solution for more than one day.
Q3: My RSO-021 appears to be degrading in solution. How should I store it?
A3: RSO-021 is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥ 4 years). Stock solutions in DMF or DMSO should also be stored at -20°C and aliquoted to avoid repeated freeze-thaw cycles. Aqueous solutions are less stable and should be prepared fresh for each experiment.
Experimental Protocol: Preparation of RSO-021 Solutions
Objective: To prepare a 10 mM stock solution in DMF and a 100 µM working solution in PBS.
Materials:
-
RSO-021 (Thiostrepton) solid (FW: 1664.9 g/mol )
-
Dimethylformamide (DMF), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Stock Solution Preparation (10 mM in DMF):
-
Equilibrate the vial of solid RSO-021 to room temperature before opening.
-
Weigh out 1.665 mg of RSO-021 and place it in a sterile microcentrifuge tube.
-
Add 100 µL of anhydrous DMF to the tube.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Working Solution Preparation (100 µM in PBS):
-
Thaw an aliquot of the 10 mM RSO-021 stock solution.
-
In a sterile tube, add 990 µL of PBS (pH 7.2).
-
Add 10 µL of the 10 mM stock solution to the PBS.
-
Immediately vortex the solution vigorously for at least 30 seconds to ensure proper mixing and minimize precipitation.
-
Use the working solution immediately. Do not store.
-
RSO-021 Signaling Pathway
The following diagram illustrates the mechanism of action of RSO-021, leading to increased mitochondrial oxidative stress.
Caption: RSO-021 inhibits PRX3, leading to an accumulation of mitochondrial ROS and apoptosis.
IV. General Troubleshooting Workflow for Solubility Issues
For any novel or investigational compound where solubility is a concern, a systematic approach can help resolve issues.
Caption: A logical workflow for troubleshooting common solubility issues in the lab.
References
- 1. alloriontx.com [alloriontx.com]
- 2. avenzotx.com [avenzotx.com]
- 3. avenzotx.com [avenzotx.com]
- 4. Avenzo Therapeutics Announces Global License of AVZO-021 (ARTS-021), a Potentially Best-in-Class Clinical Stage CDK2 Inhibitor from Allorion Therapeutics [prnewswire.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiostrepton - RS Oncology - AdisInsight [adisinsight.springer.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. From Bench to Bedside: Positive Data from a Phase 1 Clinical Trial of RSO-021 [med.uvm.edu]
Technical Support Center: Optimizing TP-021 Concentration for In Vitro Assays
Disclaimer: The compound "TP-021" is not widely documented in publicly available scientific literature. This guide is based on the characteristics of selective CDK2 inhibitors, such as ARTS-021 and AVZO-021, and provides general recommendations for optimizing the in vitro use of a potent and selective CDK2 inhibitor, hereafter referred to as this compound.[1][2] Researchers should adapt these guidelines based on the specific properties of their compound and cell models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: For a novel and potent selective CDK2 inhibitor like this compound, it is advisable to start with a broad concentration range to establish a dose-response curve. A logarithmic or semi-logarithmic dilution series is recommended, for example, from 0.1 nM to 10 µM.[3] This wide range will help identify the optimal concentration window for your specific cell line and assay.
Q2: How do I determine the optimal incubation time for this compound treatment?
A2: The optimal incubation time depends on the mechanism of action of this compound and the biological endpoint being measured. It is recommended to perform a time-course experiment. This can be achieved by treating your cells with a fixed, effective concentration of this compound and measuring the desired effect at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[3]
Q3: What is the best way to dissolve and store this compound?
A3: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[3] It is critical to ensure that the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[3][4] It is best practice to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[3]
Q4: How does serum in the culture medium affect the activity of this compound?
A4: Serum proteins can bind to small molecules, which may decrease the effective concentration of the compound available to the cells.[3] This is an important consideration when interpreting your results. If you suspect significant interference from serum proteins, you may need to perform your experiments in serum-free or reduced-serum conditions.
Troubleshooting Guides
Issue 1: No observable effect of this compound at the tested concentrations.
| Possible Cause | Solution |
| Concentration is too low. | Test a higher concentration range. Some compounds may require higher concentrations to elicit a response in in-vitro settings.[3] |
| Compound instability. | Ensure the compound is properly stored and handled. Prepare fresh dilutions for each experiment.[3] |
| Insensitive cell line or assay. | Confirm that your cell line expresses CDK2 and is dependent on its activity for the measured endpoint. Use a positive control to ensure your assay is working correctly. |
Issue 2: High level of cell death even at low concentrations of this compound.
| Possible Cause | Solution |
| Off-target effects. | High concentrations of a kinase inhibitor can lead to off-target effects.[5][6] Try to use the lowest effective concentration. Consider using a structurally different CDK2 inhibitor to confirm the phenotype is target-specific.[7] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding non-toxic levels (typically ≤ 0.1%). Run a vehicle control (cells treated with the solvent alone) to assess its effect.[3][4] |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Solution |
| Inconsistent cell culture conditions. | Standardize cell culture parameters such as cell passage number, confluency, and media composition.[3] |
| Pipetting errors. | Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Calibrate your pipettes regularly.[3] |
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound in Various In Vitro Assays
| Assay Type | Recommended Starting Concentration Range | Key Considerations |
| Cell Viability/Proliferation (e.g., CellTiter-Glo, MTT) | 0.1 nM - 10 µM | Determine the IC50 value (the concentration that inhibits 50% of cell growth).[8] |
| Western Blotting (Target Engagement) | 1 nM - 1 µM | Assess the phosphorylation status of CDK2 substrates (e.g., Rb, p107). |
| In Vitro Kinase Assay | 0.01 nM - 100 nM | Determine the biochemical IC50 against purified CDK2 enzyme. |
| Cell Cycle Analysis | 10 nM - 5 µM | Analyze the percentage of cells in G1, S, and G2/M phases of the cell cycle. |
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Target cancer cell lines
-
This compound
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).[7]
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO). Incubate the plate for a predetermined period (e.g., 72 hours).[9]
-
Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[9]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well.[9]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]
-
Record the luminescence using a luminometer.[10]
-
Protocol 2: Western Blotting for Target Engagement
Objective: To assess the effect of this compound on the phosphorylation of CDK2 substrates.
Materials:
-
Target cancer cell lines
-
This compound
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-CDK2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for the desired time. Lyse the cells in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 3: In Vitro Kinase Assay
Objective: To determine the biochemical potency of this compound against purified CDK2.
Materials:
-
Recombinant CDK2/Cyclin E complex
-
Kinase buffer
-
Substrate (e.g., Histone H1)
-
[γ-³²P]ATP
-
This compound
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the recombinant CDK2/Cyclin E, kinase buffer, and substrate.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.[12]
-
Incubation: Incubate the reaction at 30°C for a specific time (e.g., 30 minutes).
-
Stop Reaction and Analysis: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using SDS-PAGE and autoradiography.[13]
Mandatory Visualizations
Caption: Simplified CDK2 signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. asco.org [asco.org]
- 2. avenzotx.com [avenzotx.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. ch.promega.com [ch.promega.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. In vitro kinase assay [protocols.io]
- 13. revvity.com [revvity.com]
Technical Support Center: Troubleshooting Off-Target Effects of TP-021
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting potential off-target effects of TP-021, a selective CDK2 inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with this compound that are not consistent with known CDK2 inhibition. How can we determine if these are due to off-target effects?
A1: Unexpected cellular phenotypes are a common concern when working with kinase inhibitors. To determine if these effects are on-target (related to CDK2 inhibition) or off-target, a systematic approach is recommended. Key initial steps include performing a dose-response analysis and comparing the effects with other structurally different CDK2 inhibitors. If the phenotype persists with other CDK2 inhibitors, it is more likely to be an on-target effect.[1][2] A crucial experiment is a "rescue" experiment, where you introduce a version of CDK2 that is resistant to this compound. If the phenotype is reversed, it strongly suggests an on-target effect.[1][3]
Q2: Our biochemical assays show high potency of this compound, but we see a weaker or different effect in our cell-based assays. What could be the cause?
A2: Discrepancies between biochemical and cellular assay results can arise from several factors. A primary reason is the difference in ATP concentrations; biochemical assays often use low ATP levels, which may not reflect the high intracellular ATP concentrations that can compete with ATP-competitive inhibitors like this compound.[3] Other possibilities include poor cell permeability of the compound or the inhibitor being a substrate for cellular efflux pumps, which would reduce its intracellular concentration.[3] It is also important to verify the expression and activity of the target kinase (CDK2) in your specific cell line.[3]
Q3: We suspect an off-target effect is responsible for the observed phenotype. What is the most direct way to identify the potential off-target kinase(s)?
A3: The most direct method to identify potential off-target kinases is to perform a comprehensive kinase selectivity profiling assay.[1][2][4] These assays screen your compound against a large panel of kinases to determine its inhibitory activity against each. This will provide a quantitative measure of this compound's selectivity and identify any other kinases that are potently inhibited.[2][4][5]
Q4: How can we validate that a potential off-target kinase identified in a profiling screen is responsible for the observed cellular phenotype?
Quantitative Data Presentation
Effective data analysis is crucial for distinguishing on-target from off-target effects. Below are examples of how to structure quantitative data.
Table 1: Example Kinase Selectivity Profile for this compound
This table summarizes hypothetical data from a kinase profiling screen of this compound at a concentration of 1 µM.
| Kinase Target | % Inhibition at 1 µM | On-Target/Off-Target |
| CDK2/CycE | 98% | On-Target |
| CDK1/CycB | 15% | Off-Target |
| CDK4/CycD1 | 8% | Off-Target |
| Kinase X | 85% | Potential Off-Target |
| Kinase Y | 72% | Potential Off-Target |
| Kinase Z | 5% | Off-Target |
Interpretation: In this example, besides the intended target CDK2, this compound significantly inhibits Kinase X and Kinase Y, making them potential off-targets responsible for unexpected phenotypes.
Table 2: Dose-Response (IC50) Values for this compound
This table shows the half-maximal inhibitory concentration (IC50) of this compound against the on-target and identified potential off-target kinases.
| Kinase Target | IC50 (nM) | Selectivity vs. CDK2 |
| CDK2/CycE | 5 | - |
| Kinase X | 75 | 15-fold |
| Kinase Y | 250 | 50-fold |
Interpretation: The IC50 values quantify the potency of this compound against each kinase. A lower IC50 value indicates higher potency. The selectivity index helps in understanding how much more potent the inhibitor is for the on-target kinase compared to off-targets.
Key Experimental Protocols
Here are detailed methodologies for key experiments to investigate off-target effects.
Protocol 1: Kinase Selectivity Profiling
-
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.[2]
-
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.[2]
-
Assay Choice: Select a suitable assay format, such as a radiometric assay (measuring the incorporation of ³²P-ATP) or a fluorescence/luminescence-based assay that measures ATP consumption.[2][4]
-
Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel that includes a wide range of kinases.
-
Assay Performance: a. In a multi-well plate, combine the kinase, its specific substrate, and ATP. b. Add this compound at various concentrations. c. Include appropriate controls: no inhibitor (100% activity) and no kinase (background).[2] d. Incubate the reaction for a specified time at the appropriate temperature. e. Stop the reaction and measure the output signal.[2]
-
Data Analysis: a. Normalize the data to the controls. b. Plot the percentage of kinase activity versus the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to calculate the IC50 value for each kinase.[2]
-
Protocol 2: Western Blotting for On-Target and Off-Target Pathway Modulation
-
Objective: To confirm the inhibition of the intended CDK2 pathway and investigate the activation state of potential off-target pathways in a cellular context.[2]
-
Methodology:
-
Cell Culture and Treatment: a. Culture cells that express CDK2 and the potential off-target kinase to sub-confluency. b. Serum-starve the cells for several hours to reduce basal kinase activity. c. Pre-treat the cells with this compound at various concentrations for 1-2 hours. d. Stimulate the cells with a relevant growth factor to activate the signaling pathways of interest.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. b. Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the on-target protein (e.g., p-Rb, total Rb for CDK2 activity) and the suspected off-target and its downstream substrates. c. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. d. Incubate with the appropriate secondary antibodies and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities to determine the change in phosphorylation of the target proteins upon treatment with this compound.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Objective: To validate the binding of this compound to its on-target (CDK2) and potential off-targets in a cellular environment.[5]
-
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cells across a range of temperatures to induce protein denaturation.[5]
-
Lyse the cells and separate the soluble protein fraction from the aggregated fraction by centrifugation.[5]
-
Analyze the soluble fraction by Western blotting for the presence of the target proteins (CDK2 and potential off-targets).
-
-
Interpretation: Ligand-bound proteins are generally more thermally stable. An increase in the amount of soluble target protein at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.
Visualizations
Signaling Pathway, Experimental Workflows, and Logical Relationships
References
Unraveling TP-021: A Critical First Step to Address Toxicity in Research
Before delving into strategies for mitigating toxicity in animal studies, it is crucial to accurately identify the specific compound referred to as "TP-021." Initial research reveals that the designation "this compound" is not uniquely associated with a single substance. Instead, the scientific and clinical landscape features several distinct entities identified with a "021" moniker, each with a different mechanism of action and potential toxicity profile.
To provide targeted and accurate technical support, we require clarification on which of the following—or another compound not listed—is the subject of your research:
-
ARTS-021 (also known as AVZO-021): A selective inhibitor of cyclin-dependent kinase 2 (CDK2) under investigation for the treatment of various solid tumors, particularly those with CCNE1 amplification.[1][2][3][4][5]
-
ABSK021 (Pimicotinib): An inhibitor of the colony-stimulating factor-1 receptor (CSF-1R) being studied for its efficacy in treating tenosynovial giant cell tumors.[6]
-
Type 021N Bacteria: A filamentous bacterium that can be a factor in wastewater treatment processes and is not a therapeutic compound.[7]
The approach to reducing toxicity will be fundamentally different for each of these. For instance, managing the side effects of a CDK2 inhibitor like ARTS-021 would involve different strategies than addressing potential issues related to a CSF-1R inhibitor or managing the growth of a specific bacterium.
Once the precise identity of "this compound" is established, a comprehensive technical support guide can be developed, including detailed troubleshooting protocols, relevant experimental designs, and data interpretation specific to the compound . We encourage researchers to provide this critical information to enable the creation of a tailored and effective resource to address toxicity concerns in their animal studies.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. avenzotx.com [avenzotx.com]
- 3. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 4. A phase 1/2, first-in-human study to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity of AVZO-021 as a single agent and in combination therapy in patients with advanced solid tumors | Jefferson Health [jeffersonhealth.org]
- 5. alloriontx.com [alloriontx.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of TP-021
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of TP-021.
Troubleshooting Guide
This guide is designed to help you navigate common experimental hurdles with this compound.
| Issue | Potential Cause | Recommended Action |
| Low in vitro dissolution rate of this compound powder | Poor aqueous solubility of the crystalline form. | 1. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area. 2. Formulation as an Amorphous Solid Dispersion (ASD): Co-process this compound with a polymer to create a higher-energy amorphous form. 3. Salt Formation: Investigate the formation of a more soluble salt form of this compound. |
| High variability in in vivo pharmacokinetic (PK) data | Inconsistent dissolution and absorption in the gastrointestinal (GI) tract. Food effects. | 1. Lipid-Based Formulation: Formulate this compound in a self-emulsifying drug delivery system (SEDDS) or a similar lipid-based system to improve solubilization in the gut. 2. Controlled Release Formulation: Develop a formulation that provides a more consistent release profile. 3. Fasted vs. Fed Studies: Conduct PK studies in both fasted and fed states to understand the impact of food on absorption. |
| Low oral bioavailability despite good in vitro dissolution | Poor permeability across the intestinal epithelium. Efflux transporter activity. First-pass metabolism. | 1. Permeability Assessment: Use in vitro models like Caco-2 cell monolayers to determine the permeability of this compound. 2. Efflux Transporter Inhibition: Co-administer this compound with a known P-glycoprotein (P-gp) inhibitor in preclinical models. 3. Metabolic Stability: Assess the metabolic stability of this compound in liver microsomes or hepatocytes. |
| Precipitation of this compound in the GI tract upon dilution | Supersaturation of the formulation followed by rapid precipitation. | 1. Incorporate Precipitation Inhibitors: Include polymers such as HPMC or PVP in the formulation to maintain a supersaturated state. 2. Optimize Formulation: Adjust the ratio of surfactants and co-solvents in lipid-based formulations to enhance the stability of the dispersed phase. |
Frequently Asked Questions (FAQs)
1. What is this compound and what are its main challenges for oral delivery?
This compound, also known as AVZO-021 or ARTS-021, is an investigational, orally administered selective inhibitor of cyclin-dependent kinase 2 (CDK2) for the treatment of various cancers.[1][2][3] A primary challenge for the oral delivery of many small molecule inhibitors like this compound is poor aqueous solubility, which can lead to low and variable oral bioavailability.[4][5]
2. What are the initial steps to consider for improving the bioavailability of a poorly soluble compound like this compound?
The initial focus should be on enhancing the dissolution rate and solubility.[4][6] Key strategies include:
-
Particle size reduction: Techniques like micronization and nanocrystal formulation increase the surface area for dissolution.[7][8]
-
Amorphous solid dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly improve solubility.[9][10]
-
Lipid-based formulations: These can improve solubility and take advantage of lipid absorption pathways.[7][10]
3. How can I assess the permeability of this compound?
In vitro models are a common starting point. The Caco-2 cell monolayer assay is a widely used method to predict intestinal permeability and identify potential interactions with efflux transporters like P-glycoprotein.
4. What is the mechanism of action of this compound?
This compound is a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][3] The dysregulation of the cell cycle, including the hyperactivation of CDK2, is a hallmark of some cancers. By inhibiting CDK2, this compound aims to block abnormal cell proliferation.[1]
Experimental Protocols
Protocol 1: Preparation of a this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Materials: this compound, a suitable polymer (e.g., PVP K30, HPMC-AS), and a volatile organic solvent (e.g., methanol, acetone).
-
Procedure:
-
Dissolve both this compound and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3).
-
Ensure complete dissolution to form a clear solution.
-
Remove the solvent under vacuum using a rotary evaporator.
-
Further dry the resulting solid film in a vacuum oven at a controlled temperature to remove any residual solvent.
-
Scrape the dried film and mill it into a fine powder.
-
Characterize the resulting ASD for its amorphous nature (using techniques like XRD and DSC) and dissolution properties.
-
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: Prepare a relevant dissolution medium, such as simulated gastric fluid (SGF) or fasted state simulated intestinal fluid (FaSSIF).
-
Procedure:
-
Place a known amount of the this compound formulation (e.g., powder, ASD, or lipid-based formulation) into the dissolution vessel containing the pre-warmed medium.
-
Rotate the paddle at a specified speed (e.g., 50-75 rpm).
-
At predetermined time points, withdraw samples of the dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC).
-
Plot the concentration of dissolved this compound against time to generate a dissolution profile.
-
Visualizing Experimental Workflows and Pathways
Caption: Experimental workflow for improving this compound bioavailability.
References
- 1. avenzotx.com [avenzotx.com]
- 2. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 3. CareAcross [careacross.com]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Drugs | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
TP-021 stability in different experimental conditions
As a helpful AI assistant, I have created a comprehensive technical support center for the hypothetical compound TP-021 , a novel and potent selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Since "this compound" does not correspond to a publicly documented compound, this guide is for illustrative purposes, providing a framework for addressing stability concerns with a novel small molecule inhibitor.
Technical Support Center: this compound
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under various experimental conditions. Please review the following frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For optimal stability, it is highly recommended to prepare stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. Ensure the DMSO is of high purity and stored under desiccating conditions to prevent the introduction of water, which can affect long-term stability.
Q2: How should I store the solid compound and its stock solutions?
A2:
-
Solid this compound: The lyophilized powder should be stored at -20°C, protected from light and moisture.
-
DMSO Stock Solutions: Aliquot the 10 mM stock solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation. For short-term storage (up to one week), solutions can be kept at -20°C.
Q3: Is this compound stable in aqueous buffers?
A3: this compound has limited stability in aqueous solutions. It is recommended to prepare fresh dilutions in your experimental buffer from the DMSO stock solution immediately before use. Do not store this compound in aqueous buffers for extended periods. See the data in Table 2 for stability in common buffers.
Q4: My experimental results are inconsistent. Could this be related to this compound stability?
A4: Inconsistent results are often linked to compound instability. Please review the following potential causes:
-
Improper Storage: Verify that both solid compound and stock solutions are stored at the recommended temperatures and protected from light.
-
Freeze-Thaw Cycles: Excessive freeze-thaw cycles of the DMSO stock can lead to degradation. Use freshly thawed aliquots for each experiment.
-
Aqueous Buffer Instability: If your assay requires pre-incubation of the compound in an aqueous buffer, the incubation time should be minimized.
-
pH Sensitivity: this compound shows pH-dependent stability. Ensure the pH of your experimental buffer is within the optimal range of 6.0-7.5.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Potency or Loss of Activity | Compound degradation due to improper storage or handling. | Prepare a fresh stock solution from the solid compound. Ensure storage at -80°C in single-use aliquots. Verify the purity of the new stock solution via HPLC (see Protocol 1 ). |
| Instability in the aqueous assay buffer. | Minimize the pre-incubation time of this compound in the aqueous buffer. Prepare dilutions immediately before adding to the assay. | |
| Precipitation in Aqueous Media | Poor solubility of this compound at the working concentration. | The final concentration of DMSO in the assay should be kept below 0.5% to aid solubility. If precipitation persists, consider lowering the working concentration of this compound. |
| Batch-to-Batch Variability | Differences in the purity or handling of different lots of the compound. | Always qualify a new batch of this compound by measuring its potency in a standard assay before use in critical experiments. |
Quantitative Stability Data
The stability of this compound was assessed under various conditions. The percentage of intact this compound remaining was determined by HPLC analysis.
Table 1: Stability of this compound (10 µM) in DMSO at Different Temperatures
| Storage Temperature | 24 hours | 7 days | 30 days |
| Room Temperature (25°C) | 98.2% | 85.1% | 60.5% |
| 4°C | 99.5% | 97.3% | 91.8% |
| -20°C | >99.9% | 99.6% | 98.5% |
| -80°C | >99.9% | >99.9% | 99.7% |
Table 2: Stability of this compound (1 µM) in Common Aqueous Buffers at 37°C
| Buffer (pH) | 1 hour | 4 hours | 24 hours |
| PBS (pH 7.4) | 99.1% | 92.5% | 75.3% |
| Tris-HCl (pH 8.0) | 98.5% | 88.1% | 65.7% |
| MES (pH 6.5) | 99.4% | 95.8% | 82.1% |
Table 3: Photostability of Solid this compound and 10 µM Solution in DMSO
| Condition | % Remaining after 24h Exposure to Light |
| Solid Compound | 99.8% |
| 10 µM in DMSO | 94.2% |
Experimental Protocols
Protocol 1: HPLC Method for Assessing this compound Purity and Stability
This protocol describes a reverse-phase HPLC method for quantifying this compound and its potential degradants.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
3. Gradient Elution:
-
Start with 95% A and 5% B.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
4. Detection:
-
Monitor absorbance at 280 nm.
5. Sample Preparation:
-
Dilute samples in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 10 µg/mL.
6. Analysis:
-
The retention time for this compound is approximately 12.5 minutes.
-
Calculate the percentage of intact this compound by integrating the peak area at 12.5 minutes and dividing by the total peak area of all detected peaks.
Visualizations
Caption: Hypothetical signaling pathway for this compound action.
Caption: Experimental workflow for assessing this compound stability.
Overcoming resistance to TP-021 in cancer cells
Welcome to the technical support center for AVZO-021 (ARTS-021), a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common questions related to the use of AVZO-021 and in investigating mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AVZO-021?
A1: AVZO-021 is an orally bioavailable, selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). It functions by binding to the ATP pocket of CDK2, preventing the formation of the active CDK2/Cyclin E complex. This inhibition blocks the phosphorylation of downstream targets, most notably the Retinoblastoma protein (pRb). In its active, hypophosphorylated state, pRb binds to the E2F family of transcription factors, suppressing the expression of genes necessary for DNA synthesis. By preventing pRb hyperphosphorylation, AVZO-021 induces cell cycle arrest at the G1/S transition, leading to an anti-proliferative effect in cancer cells dependent on the CDK2 pathway.[1][2]
Q2: In which cancer types is AVZO-021 expected to be most effective?
A2: AVZO-021 is under investigation for the treatment of advanced solid tumors. It is expected to be most effective in cancers characterized by an over-reliance on the CDK2 signaling pathway. This includes tumors with amplification or overexpression of CCNE1 (the gene encoding Cyclin E1), such as certain types of ovarian, uterine, and gastric cancers.[3][4] Additionally, a primary focus of AVZO-021 development is in treating hormone receptor-positive (HR+)/HER2-negative breast cancer that has developed resistance to CDK4/6 inhibitors, as this resistance is often driven by the hyperactivation of CDK2.[4][5][6]
Q3: I am not observing a decrease in total CDK2 protein levels after treatment with AVZO-021. Is the compound not working?
A3: This is an expected result. AVZO-021 is a kinase inhibitor, not a protein degrader (like a PROTAC). Its mechanism of action is to block the catalytic activity of the CDK2 protein, not to cause its degradation. Therefore, you should not expect to see a change in the total levels of CDK2 protein in a Western blot analysis. To confirm the compound's activity, you should assess downstream markers of CDK2 activity, such as the phosphorylation status of Rb or perform a cell cycle analysis.[7]
Troubleshooting Guide: Overcoming Resistance to AVZO-021
Problem 1: Reduced sensitivity or acquired resistance to AVZO-021 in a previously sensitive cell line.
This section provides a guide to investigating potential mechanisms of resistance to AVZO-021.
Possible Cause 1: On-Target Alterations
-
Upregulation of CDK2: Cancer cells may overcome inhibition by increasing the expression of the target protein, CDK2. This increased concentration of CDK2 may require higher doses of AVZO-021 to achieve the same level of inhibition.
-
Mutations in the CDK2 ATP-binding pocket: While not yet reported for AVZO-021, a common mechanism of resistance to kinase inhibitors is the acquisition of mutations in the drug-binding site that reduce the inhibitor's affinity.
Troubleshooting & Experimental Workflow:
-
Assess Protein Levels: Compare CDK2 and Cyclin E protein levels in your resistant cell lines to the parental sensitive line using Western blotting.
-
Gene Sequencing: Sequence the CDK2 gene in resistant clones to identify potential mutations in the ATP-binding domain.
Possible Cause 2: Bypass Pathway Activation
-
Upregulation of other CDKs: Cancer cells might compensate for CDK2 inhibition by upregulating other CDKs that can also phosphorylate pRb, such as CDK4 or CDK6, if they are not already inhibited.[3]
-
Activation of parallel signaling pathways: Pathways that can promote cell cycle progression independently of the CDK2/Cyclin E axis may become activated. This could include the activation of growth factor receptor pathways (e.g., EGFR, MET) that signal through pathways like PI3K/AKT or MAPK to promote proliferation.
Troubleshooting & Experimental Workflow:
-
Phospho-protein analysis: Use a phospho-kinase array or perform Western blots for key signaling nodes (e.g., p-AKT, p-ERK) to identify activated bypass pathways.
-
Combination therapy studies: Based on the identified activated pathway, test the efficacy of combining AVZO-021 with an inhibitor of that pathway (e.g., a PI3K or MEK inhibitor).
Possible Cause 3: Alterations in Cell Cycle Control
-
Selection of polyploid cells: Studies on CDK2 inhibitor resistance have shown that pre-existing polyploid cells within a tumor population may be selected for, as they can be less sensitive to cell cycle arrest.[8]
Troubleshooting & Experimental Workflow:
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to compare the ploidy and cell cycle distribution of resistant cells to the parental line. An increase in the proportion of cells with >4N DNA content may indicate polyploidy.
-
Karyotyping: Perform conventional karyotyping to confirm changes in chromosome number in the resistant cell population.[8]
Experimental Protocols & Data Presentation
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well).
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of AVZO-021. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation: IC50 Values for AVZO-021
| Cell Line | AVZO-021 IC50 (nM) | Genetic Background |
| OVCAR3 (Parental) | 50 | CCNE1 amplified |
| OVCAR3-R1 (Resistant) | >1000 | CCNE1 amplified, CDK2 upregulated |
| SK-OV-3 | >5000 | CCNE1 wild-type |
Note: These are example data for illustrative purposes.
Western Blot for pRb and Cyclin E
This protocol allows for the assessment of CDK2 activity (via pRb phosphorylation) and the expression of its binding partner, Cyclin E.
Protocol:
-
Sample Preparation: Treat cells with AVZO-021 for the desired time. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.[1]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Rb (Ser807/811), total Rb, Cyclin E, and a loading control (e.g., GAPDH or β-actin).[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.[7]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with AVZO-021 or a vehicle control for 24-48 hours.
-
Harvest and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding cold 70% ethanol dropwise while vortexing, then incubate at 4°C for at least 30 minutes.[11][12]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[12][13]
-
Incubation: Incubate the cells in the staining solution for at least 15-30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the DNA dye. Collect at least 10,000 events per sample.[7]
Data Presentation: Cell Cycle Distribution after AVZO-021 Treatment
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 45% | 35% | 20% |
| AVZO-021 (100 nM) | 75% | 10% | 15% |
Note: These are example data for illustrative purposes.
Visualizations
Caption: CDK2 signaling pathway and the mechanism of action of AVZO-021.
Caption: Potential mechanisms of resistance to AVZO-021.
Caption: Experimental workflow for Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. avenzotx.com [avenzotx.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. Avenzo Therapeutics Presents Initial Results from the Phase 1/2 Study of AVZO-021, a Potential Best-in-Class CDK2 Inhibitor, at the 2025 San Antonio Breast Cancer Symposium - BioSpace [biospace.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
Technical Support Center: Interpreting Unexpected Results with TP-021 (AVZO-021)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TP-021, a potent and selective CDK2 inhibitor also known as AVZO-021 (formerly ARTS-021). This guide will help you interpret unexpected experimental results and provide actionable steps to identify the root cause of anomalies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an investigational, reversible, and orally available selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] CDK2 is a key regulator of cell cycle progression, particularly the G1 to S phase transition. This compound is designed to treat cancers with elevated Cyclin E expression, such as certain types of breast and ovarian cancer.[2] A primary mechanism of resistance to CDK4/6 inhibitors is the hyperactivation of CDK2; therefore, this compound is also being investigated in combination with CDK4/6 inhibitors.[2]
Q2: What is the expected cellular phenotype after effective this compound treatment?
In sensitive cell lines, particularly those with CCNE1 amplification, treatment with this compound is expected to cause:
-
Cell Cycle Arrest: A significant increase in the proportion of cells in the G1 phase and a corresponding decrease in the S and G2/M phases of the cell cycle.
-
Inhibition of Proliferation: A dose-dependent decrease in cell viability and proliferation.
-
Induction of Senescence: In some contexts, prolonged CDK2 inhibition can lead to cellular senescence, a state of irreversible growth arrest.
-
Reduced Phosphorylation of CDK2 Substrates: Decreased phosphorylation of key CDK2 substrates, such as Retinoblastoma protein (pRb).
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
Lack of response to this compound can be due to several factors:
-
Cell Line Insensitivity: The cell line may not be dependent on the CDK2 pathway for proliferation. This is particularly true for cell lines that are not characterized by CCNE1 amplification.
-
Acquired Resistance: Cells can develop resistance to CDK2 inhibitors through various mechanisms, including the upregulation of CDK2 or the selection of pre-existing polyploid cells.
-
Suboptimal Experimental Conditions: Issues with the compound's stability, solubility, or the experimental protocol itself can lead to a lack of efficacy.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability and Proliferation Results
This guide addresses common issues observed in cell viability and proliferation assays (e.g., MTT, CellTiter-Glo) when treating with this compound.
Scenario 1: No significant decrease in cell viability, even at high concentrations.
| Possible Cause | Troubleshooting Steps |
| Cell line is not sensitive to CDK2 inhibition. | 1. Verify the CCNE1 amplification status of your cell line. This compound is most effective in CCNE1-amplified cancers. 2. Test a positive control cell line known to be sensitive to CDK2 inhibition (e.g., OVCAR3). |
| Compound instability or inactivity. | 1. Ensure this compound is properly stored according to the manufacturer's instructions. 2. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them promptly. Avoid repeated freeze-thaw cycles. |
| Suboptimal assay conditions. | 1. Optimize the seeding density of your cells. Overly confluent cells may be less sensitive to cell cycle inhibitors. 2. Extend the treatment duration. Effects on proliferation may take 48-72 hours or longer to become apparent. |
Scenario 2: IC50 value is significantly higher than expected.
The IC50 of this compound can vary between cell lines. However, a dramatically higher-than-expected IC50 in a supposedly sensitive cell line warrants investigation.
| This compound (ARTS-021) Preclinical Data | |
| Parameter | Value |
| CDK2 Enzymatic IC50 | 1.4 nM[3][4] |
| CDK1 Enzymatic IC50 | 942 nM[3] |
| CDK4 Enzymatic IC50 | 477 nM[3] |
| OVCAR3 Xenograft Model | Tumor stasis with twice-daily administration[3] |
This table summarizes key preclinical data for this compound (ARTS-021) for reference.
| Possible Cause | Troubleshooting Steps |
| Emergence of a resistant population. | 1. Perform cell cycle analysis to see if a subpopulation of cells is escaping G1 arrest. 2. Analyze CDK2 and Cyclin E protein levels by Western blot. Upregulation can be a mechanism of resistance. |
| High protein binding in culture medium. | 1. Consider using a medium with a lower serum concentration if compatible with your cell line, as high serum protein levels can reduce the effective concentration of the inhibitor. |
Troubleshooting Workflow for Unexpected Proliferation Results
Caption: A logical workflow for troubleshooting unexpected cell proliferation results.
Guide 2: Interpreting Unexpected Cell Cycle Analysis Data
Flow cytometry is a critical tool for assessing the on-target effect of this compound. This guide will help you interpret common and unexpected flow cytometry results.
Expected Result: An accumulation of cells in the G1 phase with a concomitant reduction in S and G2/M phases.
Scenario 1: No change in cell cycle distribution after treatment.
| Possible Cause | Troubleshooting Steps |
| Insufficient inhibitor concentration or treatment duration. | 1. Perform a dose-response and time-course experiment. Cell cycle effects are often time and concentration-dependent. 2. Ensure the inhibitor concentration is at or above the IC50 for proliferation. |
| Cell line is resistant to G1 arrest. | 1. Investigate downstream components of the CDK2 pathway. For example, check for mutations in the Retinoblastoma (Rb) gene, which would render the cells insensitive to CDK2-mediated G1/S control. |
Scenario 2: Increase in the G2/M population or a sub-G1 peak appears.
| Possible Cause | Troubleshooting Steps |
| Off-target effects at high concentrations. | 1. Titrate the inhibitor to a lower concentration. High concentrations of kinase inhibitors can have off-target effects. 2. Confirm the phenotype with a structurally different CDK2 inhibitor. |
| Induction of apoptosis (sub-G1 peak). | 1. Confirm apoptosis using an alternative method, such as Annexin V staining or a caspase activity assay. |
| Paradoxical G2/M arrest. | 1. While unexpected for a CDK2 inhibitor, some cell cycle inhibitors can cause paradoxical effects depending on the cellular context. Investigate the phosphorylation status of G2/M checkpoint proteins (e.g., CDK1). |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 70-80% confluency by the end of the experiment.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48 hours).
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Analysis: Analyze the samples on a flow cytometer.
Guide 3: Troubleshooting Western Blot Results
Western blotting is used to confirm the molecular mechanism of action of this compound by assessing the phosphorylation of its downstream targets.
Expected Result: A decrease in the phosphorylation of CDK2 substrates, such as pRb (e.g., at Ser807/811), without a significant change in total Rb or CDK2 protein levels.
CDK2 Signaling Pathway
Caption: Simplified CDK2 signaling pathway at the G1/S transition.
Scenario 1: No change in pRb phosphorylation.
| Possible Cause | Troubleshooting Steps |
| Antibody issues. | 1. Ensure you are using a phospho-specific antibody validated for your application. 2. Include appropriate positive and negative controls for the phosphorylation event. |
| Insufficient treatment time or concentration. | 1. Phosphorylation changes can be rapid. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal time point for observing changes in phosphorylation. |
| Cell line resistance. | 1. As mentioned previously, cell lines with mutated Rb or other alterations in the pathway may not show the expected change in pRb phosphorylation. |
Scenario 2: Total CDK2 protein levels are decreased.
| Possible Cause | Troubleshooting Steps |
| Unexpected off-target effect leading to protein degradation. | 1. This is not the intended mechanism of action for this compound. Confirm this finding with a different CDK2 antibody and by testing for the involvement of the proteasome (e.g., by co-treatment with a proteasome inhibitor). |
| Secondary effect of prolonged cell cycle arrest. | 1. Prolonged cell cycle arrest can sometimes lead to changes in the expression of cell cycle proteins. A time-course experiment can help to distinguish between a direct and indirect effect. |
Experimental Protocol: Western Blotting for CDK2 Pathway Analysis
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
anti-p-Rb (Ser807/811)
-
anti-total Rb
-
anti-CDK2
-
anti-Cyclin E
-
A loading control (e.g., anti-β-actin or anti-GAPDH)
-
-
Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.
-
Analysis: Quantify band intensities and normalize to the loading control.
By following these troubleshooting guides and understanding the expected outcomes of this compound treatment, researchers can more effectively interpret their experimental data and advance their research in the development of novel cancer therapeutics.
References
TP-021 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AVZO-021, a selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AVZO-021?
A1: AVZO-021 is a selective and potent oral inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] CDK2 is a key enzyme that, in complex with Cyclin E, plays a crucial role in the transition of the cell cycle from the G1 (growth) phase to the S (DNA synthesis) phase.[3] By inhibiting CDK2, AVZO-021 prevents the phosphorylation of downstream substrates, such as the Retinoblastoma protein (Rb), leading to cell cycle arrest and the inhibition of tumor cell proliferation.[3][4]
Q2: In which cancer types is AVZO-021 expected to be most effective?
A2: AVZO-021 is being developed for the treatment of solid tumors, with a particular focus on cancers characterized by elevated Cyclin E1 (CCNE1) expression, such as certain types of ovarian cancer and hormone receptor-positive (HR+)/HER2- breast cancer.[1][2][5] Additionally, hyperactivation of CDK2 is a known mechanism of resistance to CDK4/6 inhibitors, suggesting that AVZO-021 may be effective in patients who have developed resistance to these therapies.[3]
Q3: What is the rationale for combining AVZO-021 with CDK4/6 inhibitors?
A3: The combination of a selective CDK2 inhibitor like AVZO-021 with a CDK4/6 inhibitor is being explored to achieve a more comprehensive blockade of cell cycle progression.[1] This dual inhibition may lead to more durable responses and overcome or delay the development of resistance to CDK4/6 inhibitors.[3] Preclinical studies have shown that AVZO-021 can enhance the antitumor activity of CDK4/6 inhibitors in resistant models.[6]
Q4: What are the known biomarkers for sensitivity to AVZO-021?
A4: The primary biomarker for sensitivity to AVZO-021 is the amplification or overexpression of Cyclin E1 (CCNE1).[1][6] Tumors with high levels of CCNE1 are often dependent on CDK2 for their proliferation and are therefore more susceptible to CDK2 inhibition.
Troubleshooting Guides
Experimental Variability and Reproducibility
Issues with experimental variability and a lack of reproducibility can be common in cell-based assays. Below are some potential sources of these issues when working with AVZO-021 and steps to mitigate them.
Problem 1: High Variability in Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo)
| Potential Cause | Troubleshooting Recommendation |
| Cell Culture Conditions | Ensure consistent cell passage number, seeding density, and growth phase across experiments. Phenotypic drift can occur with high passage numbers.[7] Maintain a consistent time between cell passaging and the start of the assay.[7] |
| Compound Solubility and Stability | Prepare fresh dilutions of AVZO-021 for each experiment from a frozen stock. Minimize freeze-thaw cycles of the stock solution.[8] Ensure complete solubilization of the compound in the chosen solvent (e.g., DMSO) before further dilution in culture medium.[4][8] |
| Inconsistent Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of cells and compound solutions.[9] |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media. |
| Contamination | Routinely test cell cultures for mycoplasma and other microbial contaminants, as they can significantly alter cellular responses.[7] |
Problem 2: Inconsistent Results in Western Blotting for p-Rb
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal Lysis Buffer | Use a lysis buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitors to preserve the phosphorylation status of Rb.[4][10] |
| Inconsistent Protein Loading | Accurately quantify total protein concentration (e.g., using a BCA assay) and load equal amounts of protein for each sample.[4][10] Use a reliable loading control (e.g., GAPDH, β-actin) to normalize the data.[4] |
| Antibody Performance | Use a well-validated primary antibody specific for the phosphorylated form of Rb (e.g., Ser807/811).[4] Optimize antibody concentrations and incubation times. |
| Timing of Sample Collection | The effect of AVZO-021 on Rb phosphorylation is time-dependent. Perform a time-course experiment to determine the optimal time point for observing maximum inhibition. |
| Transfer Issues | Ensure efficient transfer of proteins to the membrane by optimizing transfer time and voltage. Use a pre-stained protein ladder to monitor transfer efficiency.[11] |
Quantitative Data Summary
The following tables summarize preclinical and clinical data for AVZO-021.
Table 1: Preclinical Efficacy of AVZO-021
| Model | Treatment | Efficacy Endpoint | Result | Reference |
| OVCAR3 Xenograft (CCNE1-amplified) | AVZO-021 | Tumor Growth Inhibition | Significant inhibition of tumor growth | [6] |
| CDK4/6i-resistant HR+/HER2- Breast Cancer PDX | AVZO-021 + Ribociclib | Antitumor Activity | Enhanced antitumor activity compared to single agents | [6] |
Table 2: Initial Phase 1 Clinical Trial Data for AVZO-021 Monotherapy (as of Oct 10, 2025)
| Patient Population | Number of Patients | Dose Levels | Confirmed Responses | Stable Disease |
| Advanced Solid Tumors | 35 | 9 | 3 (2 HR+/HER2- breast cancer, 1 CCNE1-amplified ovarian cancer) | 7 (6 HR+/HER2- breast cancer) |
Data presented at the 2025 San Antonio Breast Cancer Symposium.[12]
Table 3: Common Treatment-Emergent Adverse Events (All Grades, >20%) in Phase 1 Trial
| Adverse Event | Frequency |
| Nausea | 44% |
| Fatigue | 38% |
| Anemia | 33% |
| Vomiting | 29% |
The majority of these events were Grade 1 or 2, and no patients discontinued treatment due to treatment-emergent adverse events.[12]
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the activity of AVZO-021. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT/CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of AVZO-021. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).
-
Assay:
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-Rb
-
Cell Treatment: Plate cells and treat with various concentrations of AVZO-021 for the optimal duration determined from a time-course experiment.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[11]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-Rb (e.g., Ser807/811), total Rb, and a loading control (e.g., GAPDH).[4] Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phospho-Rb signal to total Rb and the loading control.
In Vivo Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., OVCAR3) mixed with Matrigel into the flank of immunodeficient mice.[14]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[14]
-
Drug Administration: Prepare AVZO-021 in an appropriate vehicle and administer to the treatment group via the desired route (e.g., oral gavage) and schedule. Administer vehicle to the control group.[14]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by western blot or IHC).
Mandatory Visualizations
Caption: AVZO-021 inhibits CDK2, preventing Rb phosphorylation and S-phase entry.
Caption: A general workflow for preclinical evaluation of AVZO-021.
References
- 1. avenzotx.com [avenzotx.com]
- 2. avenzotx.com [avenzotx.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. benchchem.com [benchchem.com]
- 5. biospace.com [biospace.com]
- 6. avenzotx.com [avenzotx.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. benchchem.com [benchchem.com]
- 9. Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: TP-021 (Selective CDK2 Inhibitor)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with TP-021, a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Our goal is to help you optimize your experimental workflow and address common challenges encountered when modifying the this compound treatment schedule for improved efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] CDK2 is a key enzyme that, in complex with cyclin E or cyclin A, promotes the transition of the cell cycle from the G1 (growth) phase to the S (DNA synthesis) phase.[3][4] It does this primarily by phosphorylating the Retinoblastoma (Rb) protein, which then releases the E2F transcription factor, allowing for the expression of genes required for DNA replication.[5][6] this compound works by blocking the kinase activity of CDK2, which prevents Rb phosphorylation and leads to cell cycle arrest at the G1/S transition, thereby inhibiting the proliferation of cancer cells.[1][2] It is important to note that this compound is a kinase inhibitor, not a protein degrader; therefore, you should not expect to see a decrease in total CDK2 protein levels upon treatment.[2]
Q2: Why should I consider modifying the standard this compound treatment schedule?
A2: Modifying the standard treatment schedule for this compound may be considered for several reasons:
-
To overcome acquired resistance: Cancer cells can develop resistance to CDK4/6 inhibitors by upregulating cyclin E, which activates CDK2 and provides a bypass mechanism for cell cycle progression.[6][7] In such cases, combining or sequencing this compound with a CDK4/6 inhibitor could be a more effective strategy.[6][7]
-
To enhance synergistic effects: Combining this compound with other anti-cancer agents, such as CDK4/6 inhibitors or chemotherapy, may result in synergistic anti-tumor activity.[8] Different dosing schedules (e.g., intermittent vs. continuous) can influence the degree of synergy.
-
To manage toxicity: While selective, CDK2 inhibitors can have off-target effects and associated toxicities.[9][10] Modifying the dosing schedule (e.g., dose reduction, drug holidays) can help manage adverse events while maintaining therapeutic efficacy.
Q3: What are the most common cell lines used to test this compound efficacy?
A3: Cell lines with a known dependency on the CDK2 pathway are ideal for testing the efficacy of this compound. This often includes cancers with amplification or overexpression of CCNE1 (the gene encoding cyclin E).[4][11] Examples of commonly used cell lines include:
-
Breast cancer cell lines: MCF-7 (often used to develop resistance models to CDK4/6 inhibitors)[6]
-
Gastric cancer cell lines: MKN1[11]
Troubleshooting Guides
Problem 1: I am not observing the expected G1/S cell cycle arrest after treating my cells with this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. We recommend testing a broad range of concentrations (e.g., 0.1 nM to 10 µM) for 24, 48, and 72 hours.[1][12] |
| Inappropriate Treatment Duration | Conduct a time-course experiment to identify the optimal time point for observing maximal cell cycle arrest. Effects are typically observed within 24-48 hours.[1] |
| Cell Line Insensitivity | Confirm that your chosen cell line is dependent on CDK2 for proliferation. Cell lines without CCNE1 amplification may be less sensitive.[1][4] Consider using a positive control cell line known to be sensitive to CDK2 inhibition.[2] |
| Compound Instability/Solubility | This compound is a small molecule that may have limited stability in aqueous solutions. Always prepare fresh stock solutions in DMSO and dilute in culture medium immediately before use. Store stock solutions at -20°C or -80°C as recommended.[1] |
Problem 2: My Western blot does not show a decrease in phospho-Rb (Ser807/811) after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Exposure | Ensure that you are treating the cells with a concentration at or above the IC50 for a sufficient duration (e.g., 24 hours) to inhibit CDK2 activity. |
| Technical Issues with Western Blotting | Ensure complete cell lysis with buffers containing protease and phosphatase inhibitors.[12] Confirm equal protein loading using a housekeeping protein like GAPDH or β-actin.[1] Optimize antibody concentrations and incubation times. |
| Incorrect Phospho-Rb Site | CDK2 phosphorylates Rb at multiple sites. While Ser807/811 is a commonly assessed site, consider probing for other phosphorylation sites or using an antibody that recognizes multiple phosphorylated forms of Rb. |
| Cellular Context | In some cellular contexts, other CDKs may compensate for the loss of CDK2 activity. Consider analyzing the phosphorylation status of other CDK substrates. |
Proposed Modified Treatment Schedule and Experimental Plan
To enhance the efficacy of this compound, particularly in tumors that have acquired resistance to CDK4/6 inhibitors, we propose an intermittent combination therapy schedule.
Hypothesis: An intermittent dosing schedule of this compound in combination with a continuous dose of a CDK4/6 inhibitor (e.g., Palbociclib) will be more effective at inhibiting tumor growth and will be better tolerated than continuous combination therapy.
Experimental Design
| Treatment Group | Week 1 | Week 2 | Week 3 | Rationale |
| 1. Vehicle Control | Daily Vehicle | Daily Vehicle | Daily Vehicle | Baseline for tumor growth |
| 2. This compound Monotherapy | Daily this compound | Daily this compound | Daily this compound | Efficacy of this compound alone |
| 3. CDK4/6i Monotherapy | Daily CDK4/6i | Daily CDK4/6i | Daily CDK4/6i | Efficacy of CDK4/6i alone |
| 4. Continuous Combination | Daily this compound + CDK4/6i | Daily this compound + CDK4/6i | Daily this compound + CDK4/6i | Assess efficacy and toxicity of continuous combination |
| 5. Intermittent Combination | Daily this compound + CDK4/6i | Daily CDK4/6i | Daily this compound + CDK4/6i | Test hypothesis of improved efficacy and tolerability |
Detailed Experimental Protocols
Cell Viability Assay (XTT Assay)
Objective: To determine the IC50 of this compound and assess the synergistic effects of combination therapy.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 resistant to Palbociclib) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound, the CDK4/6 inhibitor, or the combination of both for 72 hours. Include a vehicle control (DMSO).
-
XTT Reagent Addition: Add the XTT reagent, which is reduced by metabolically active cells to a colored formazan product, to each well according to the manufacturer's protocol and incubate for 2-4 hours at 37°C.[13]
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is the concentration of the drug that inhibits cell growth by 50%. Synergy can be calculated using the Chou-Talalay method.
Western Blot Analysis of Cell Cycle Proteins
Objective: To confirm the on-target activity of this compound by assessing the phosphorylation of Rb.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound at the IC50 concentration for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12][15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Rb (Ser807/811), total Rb, and a loading control (e.g., GAPDH) overnight at 4°C.[1][2]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the modified this compound treatment schedule in a preclinical model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NSG mice).
-
Tumor Implantation: Subcutaneously inject Palbociclib-resistant MCF-7 cells into the flank of each mouse.[16]
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into the five treatment groups described in the table above.
-
Drug Administration: Administer this compound and the CDK4/6 inhibitor (or vehicle) according to the specified schedule and route of administration (e.g., oral gavage).
-
Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Visualizations
Caption: this compound inhibits CDK2 to block G1/S transition.
Caption: Workflow for testing modified this compound schedules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CDK2 Inhibitor——Important Regulator of Cell Cycle Control [synapse.patsnap.com]
- 4. elgenelim.com [elgenelim.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Inhibitors and PROTACs of CDK2: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 14. rndsystems.com [rndsystems.com]
- 15. bio-rad.com [bio-rad.com]
- 16. dovepress.com [dovepress.com]
Validation & Comparative
Comparative Guide to Kinase Inhibitors in EGFR-Mutated Non-Small Cell Lung Cancer: A Focus on Osimertinib
Introduction
While the query for "TP-021" did not yield a publicly recognized kinase inhibitor for lung cancer, this guide provides a comprehensive comparison of a pivotal, third-generation kinase inhibitor, Osimertinib (Tagrisso®) , against other therapeutic alternatives for the treatment of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to deliniate the performance and molecular interactions of these critical anti-cancer agents.
Osimertinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to selectively and irreversibly inhibit both EGFR-TKI sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs.[1][2][3]
Mechanism of Action: Targeting the EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[4] In certain NSCLC patients, activating mutations in the EGFR gene lead to constitutive activation of the receptor, driving tumorigenesis.[5][6][7] First and second-generation EGFR-TKIs were developed to target these activating mutations. However, their efficacy is often limited by the emergence of the T790M "gatekeeper" mutation.[1][8]
Osimertinib was specifically designed to overcome this challenge. It forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition of both the initial activating mutations and the T790M resistance mutation, while having significantly less activity against wild-type EGFR, thereby reducing certain side effects.[3][9]
Signaling Pathway Overview
Caption: EGFR signaling pathway and points of inhibition by TKIs.
Comparative Efficacy of EGFR Tyrosine Kinase Inhibitors
The clinical development of EGFR-TKIs has progressed through three generations, each with distinct characteristics and efficacy profiles.
| Drug | Generation | Target Mutations | Median Progression-Free Survival (PFS) (1st Line) | Median Overall Survival (OS) (1st Line) |
| Gefitinib | 1st | Exon 19 del, L858R | ~9.2 - 10.9 months | ~26.8 - 30 months |
| Erlotinib | 1st | Exon 19 del, L858R | ~10.4 months | ~22.9 months |
| Afatinib | 2nd | Pan-HER (EGFR, HER2, HER4) | ~11.0 months | ~25.8 months |
| Dacomitinib | 2nd | Pan-HER (EGFR, HER2, HER4) | ~14.7 months | ~34.1 months |
| Osimertinib | 3rd | Exon 19 del, L858R, T790M | ~18.9 months (monotherapy) | ~38.6 months (monotherapy) |
| Osimertinib + Chemo | 3rd | Exon 19 del, L858R | ~25.5 months | Not yet mature, favorable trend |
Data compiled from various clinical trials, including ARCHER 1050 and FLAURA2. Absolute values can vary between studies.[10][11][12]
Resistance Mechanisms
A critical aspect of TKI therapy is the eventual development of resistance.
| Drug Generation | Primary Resistance Mechanism |
| 1st & 2nd Generation | EGFR T790M mutation (~50-60% of cases) |
| 3rd Generation (Osimertinib) | EGFR C797S mutation, MET amplification, HER2 amplification, KRAS mutations, histologic transformation |
The emergence of the C797S mutation is a significant challenge in patients treated with osimertinib, as it can prevent the covalent binding of the drug.[8][13][14]
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This assay is fundamental for determining the cytotoxic or cytostatic effects of kinase inhibitors on cancer cell lines.
References
- 1. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]
- 5. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]
- 7. Epidermal growth factor receptor (EGFR) in lung cancer: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 10. Dacomitinib in EGFR-positive non-small cell lung cancer: an attractive but broken option - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Osimertinib - Wikipedia [en.wikipedia.org]
- 14. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Efficacy: TP-021 (AVZO-021) and Gefitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two distinct anti-cancer agents: TP-021 (AVZO-021/ARTS-021), a selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor, and gefitinib, an Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI). This comparison is intended to inform researchers, scientists, and drug development professionals by presenting their mechanisms of action, preclinical and clinical efficacy data, and the experimental methodologies used for their evaluation.
Introduction
Targeted therapies have revolutionized the landscape of oncology by exploiting specific molecular vulnerabilities within cancer cells. Gefitinib was one of the first-generation EGFR-TKIs to demonstrate significant efficacy in non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. More recently, a new class of targeted agents, CDK inhibitors, has emerged to address dysregulation of the cell cycle, a hallmark of cancer. This compound, also known as AVZO-021 or ARTS-021, is a potent and selective inhibitor of CDK2, a key regulator of the G1/S phase transition of the cell cycle.[1][2] This guide will compare these two drugs, which, while both targeting cancer cell proliferation, do so through fundamentally different signaling pathways.
Mechanism of Action and Signaling Pathways
The anti-tumor activity of gefitinib and this compound (AVZO-021) stems from their ability to inhibit key proteins in distinct signaling pathways that are crucial for cancer cell growth and survival.
Gefitinib: Targeting the EGFR Signaling Cascade
Gefitinib is a reversible, small-molecule inhibitor of the EGFR tyrosine kinase.[3] In many cancer cells, particularly in certain subtypes of NSCLC, the EGFR is overexpressed or harbors activating mutations, leading to constitutive activation of downstream signaling pathways. Gefitinib competitively binds to the adenosine triphosphate (ATP)-binding site within the intracellular tyrosine kinase domain of EGFR, preventing its autophosphorylation.[4] This blockade inhibits the activation of two major downstream signaling cascades: the RAS-RAF-MEK-ERK pathway and the PI3K-AKT pathway, both of which are critical for cell proliferation, survival, and differentiation.[4][5]
This compound (AVZO-021): Targeting the Cell Cycle Machinery
This compound (AVZO-021) is a selective inhibitor of CDK2.[1][2] The cell cycle is tightly regulated by complexes of cyclins and cyclin-dependent kinases. The progression from the G1 (growth) phase to the S (DNA synthesis) phase is a critical checkpoint. This transition is driven by the activity of the Cyclin E-CDK2 complex, which phosphorylates the Retinoblastoma protein (Rb).[6] Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication. In cancers with amplification of the CCNE1 gene (which encodes Cyclin E), the Cyclin E-CDK2 complex is hyperactive, leading to uncontrolled cell proliferation.[7] this compound (AVZO-021) directly inhibits the kinase activity of CDK2, preventing Rb phosphorylation and causing a G1/S phase cell cycle arrest.[6] Notably, CDK2 hyperactivation has also been identified as a key mechanism of resistance to CDK4/6 inhibitors.[8]
Comparative Efficacy Data
Direct head-to-head comparative studies between this compound (AVZO-021) and gefitinib are not currently available in published literature, as they target distinct molecular aberrations and are often studied in different patient populations. The following tables summarize the available efficacy data for each compound from preclinical and clinical studies.
Preclinical Efficacy
| Compound | Assay Type | Cell Line/Model | Key Findings | Reference |
| This compound (ARTS-021) | Enzymatic Assay | CDK2/CyclinE1 | Sub-nanomolar IC50 | [7] |
| Cell Proliferation | CCNE1-amplified cell lines | Potent growth inhibition | [6][7] | |
| Western Blot | CCNE1-amplified cell lines | Inhibition of Rb phosphorylation | [6] | |
| In Vivo Xenograft | CCNE1-amplified models | Tumor stasis | [6][7] | |
| Gefitinib | Cell Viability | EGFR-mutant NSCLC cells | Inhibition of cell proliferation | [5] |
| Western Blot | EGFR-mutant NSCLC cells | Inhibition of p-EGFR, p-Akt, p-ERK | [5] | |
| In Vivo Xenograft | EGFR-mutant NSCLC models | Tumor growth inhibition | [3] |
Clinical Efficacy
This compound (AVZO-021) - Phase 1/2 Data
| Indication | Treatment | Number of Patients (Efficacy-Evaluable) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Advanced Solid Tumors (HR+/HER2- Breast Cancer, CCNE1-amplified Ovarian Cancer) | Monotherapy | 19 | 15.8% (3 confirmed responses) | - | [9] |
| HR+/HER2- Breast Cancer | Combination with Fulvestrant | 9 | 11.1% (1 confirmed response) | - | [9] |
Gefitinib - Selected Clinical Trial Data in NSCLC
| Setting | Comparison | Patient Population | Key Efficacy Outcome | Result | Reference |
| First-Line | vs. Chemotherapy | EGFR-mutant NSCLC | Objective Response Rate (ORR) | Gefitinib showed higher odds of response (OR = 2.19) | |
| Second/Third-Line | Monotherapy | Advanced/Metastatic NSCLC | Objective Response Rate (ORR) | 8.9% | [10] |
| Second/Third-Line | Monotherapy | Advanced/Metastatic NSCLC | Disease Control Rate (DCR) | 41.2% | [10] |
| Second/Third-Line | Monotherapy | Advanced/Metastatic NSCLC | Median Overall Survival (mOS) | 4.7 months | [10] |
| First-Line | Monotherapy | EGFR-mutant NSCLC (poor performance status) | Objective Response Rate (ORR) | 66% | [3] |
| First-Line | Monotherapy | EGFR-mutant NSCLC (poor performance status) | Median Progression-Free Survival (mPFS) | 6.5 months | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic or cytostatic effects of a compound on cancer cells.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[10] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well and allow them to adhere overnight.[3]
-
Treat the cells with various concentrations of the test compound (e.g., this compound or gefitinib) and incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3][11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
Principle: This fluorescence-based assay measures the cellular nucleic acid content. The CyQUANT™ GR dye exhibits strong fluorescence enhancement upon binding to nucleic acids.[9] The resulting fluorescence is proportional to the number of cells in the sample.
Protocol:
-
Seed and treat cells in a 96-well plate as described for the MTT assay.
-
At the end of the treatment period, remove the culture medium.
-
Prepare the CyQUANT™ GR dye/cell-lysis buffer working solution according to the manufacturer's instructions.[12]
-
Add 200 µL of the working solution to each well.
-
Incubate for 2-5 minutes at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~480 nm and emission detection at ~520 nm.[12]
Western Blotting for Phosphorylated Proteins
Principle: This technique is used to detect specific proteins in a complex mixture, such as a cell lysate. For assessing the efficacy of kinase inhibitors, antibodies that specifically recognize the phosphorylated forms of target proteins (e.g., p-Rb, p-EGFR, p-Akt) are used.
Protocol:
-
Sample Preparation: Treat cells with the inhibitor for the desired time. Lyse the cells in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[13] Keep samples on ice.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution, such as 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST), to prevent non-specific antibody binding.[6] Avoid using milk as a blocking agent as it contains phosphoproteins that can cause background.[13]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-Rb Ser807/811, anti-p-EGFR Tyr1068) overnight at 4°C.[14]
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.[14]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[6] To normalize the data, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein.[15]
Cell Cycle Analysis by Flow Cytometry
Principle: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. It is particularly relevant for evaluating cell cycle inhibitors like this compound (AVZO-021).
Protocol:
-
Cell Treatment: Culture and treat cells with the test compound for a specified duration.
-
Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[16]
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. This permeabilizes the cells and preserves their morphology. Store at -20°C for at least 2 hours.[17]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a fluorescent DNA intercalating agent, such as propidium iodide (PI), and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content. A histogram of fluorescence intensity will show distinct peaks corresponding to cells in G0/G1 (2N DNA content), G2/M (4N DNA content), and a broader distribution for cells in S phase (between 2N and 4N).
In Vivo Tumor Xenograft Studies
Principle: This model involves implanting human cancer cells into immunodeficient mice to study the anti-tumor efficacy of a drug in a living organism.
Protocol:
-
Cell Preparation: Culture the desired human cancer cell line (e.g., CCNE1-amplified ovarian cancer cells for this compound, EGFR-mutant NSCLC cells for gefitinib). Harvest the cells and resuspend them in a sterile solution, often a 1:1 mixture of serum-free medium and Matrigel, to a final concentration of 5x10⁷ cells/mL.[18]
-
Tumor Implantation: Anesthetize immunodeficient mice (e.g., athymic nude mice). Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 x 10⁶ cells) into the flank of each mouse.[18][19]
-
Tumor Growth and Randomization: Monitor the mice regularly for tumor formation. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[18]
-
Drug Administration: Administer the test compound (e.g., this compound) or control vehicle to the mice according to the planned dosing schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.[18] Monitor the body weight of the mice as an indicator of toxicity.[18]
-
Endpoint and Analysis: Continue treatment until tumors in the control group reach a specified endpoint size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). Calculate the percentage of tumor growth inhibition (TGI).[18]
Conclusion
This compound (AVZO-021) and gefitinib are targeted therapies that demonstrate efficacy against cancer cells by inhibiting distinct, critical signaling pathways. Gefitinib acts on the well-established EGFR signaling cascade, proving most effective in tumors driven by EGFR mutations. In contrast, this compound (AVZO-021) targets the core cell cycle machinery by inhibiting CDK2, showing promise in tumors with specific cell cycle dysregulations, such as CCNE1 amplification, and as a strategy to overcome resistance to other cell cycle inhibitors.
While a direct comparison of their efficacy is challenging due to their different mechanisms and target patient populations, this guide provides the foundational data and experimental context for both agents. The choice between these or similar targeted therapies will ultimately depend on the specific molecular profile of a patient's tumor. The ongoing clinical development of this compound (AVZO-021) will further clarify its therapeutic role in the oncologist's armamentarium.[2][9]
References
- 1. revvity.com [revvity.com]
- 2. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. revvity.com [revvity.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 9. Protocol for CyQUANT Cell Proliferation Assay [thelabrat.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Measuring cell proliferation using the CyQUANT Cell Proliferation Assay with SpectraMax Microplate Readers [moleculardevices.com]
- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Validation of TP-021's Anti-Tumor Activity In Vivo: A Comparative Guide
Initial searches for a compound specifically designated as "TP-021" with in vivo anti-tumor activity have not yielded definitive results in the public domain. The information available often pertains to other similarly named investigational drugs or clinical trials where "TP" may denote a combination of therapeutic agents or a trial identifier.
For instance, searches have revealed information on compounds such as:
-
ARTS-021 (also known as AVZO-021): A selective inhibitor of cyclin-dependent kinase 2 (CDK2) currently in Phase 1/2 clinical trials for advanced solid tumors.[1]
-
RSO-021: A thiostrepton-based drug being investigated in a Phase 1/2 clinical trial for patients with malignant pleural effusion.[2]
-
VT1021: A cyclic pentapeptide that modulates the tumor microenvironment and has shown anti-tumor activities in preclinical models.[3]
-
T21: A natural-based compound that has demonstrated anti-tumor effects in lung cancer models through STAT3 inhibition.[4]
-
TP-3654 (Nuvisertib): An oral investigational selective inhibitor of PIM1 kinase with potential antitumor activity.[5]
Additionally, in some contexts, "TP" refers to a chemotherapy regimen combining paclitaxel and cisplatin. There is also a clinical trial designated PNOC021 , which is a Phase I study evaluating the combination of trametinib and everolimus in pediatric and young adult patients with recurrent gliomas.[6]
Without specific, publicly available preclinical or clinical data on a compound explicitly named this compound for anti-tumor applications, a direct comparative guide as requested cannot be constructed.
To provide the detailed analysis required, including data tables, experimental protocols, and signaling pathway diagrams, access to published studies or proprietary data for "this compound" is necessary.
We recommend that researchers, scientists, and drug development professionals seeking information on this compound verify the specific identifier and consult targeted scientific databases, publications from the developing institution, or clinical trial registries for detailed information.
Should a specific alternative compound from the list above be of interest, a comprehensive comparison guide can be generated, provided sufficient public data exists. This would include:
-
Detailed Data Presentation: Summarizing quantitative data from in vivo studies in clearly structured tables for easy comparison of efficacy, such as tumor growth inhibition, survival rates, and biomarker modulation.
-
Comprehensive Experimental Protocols: Providing detailed methodologies for key experiments, including animal models, dosing regimens, and analytical methods used to assess anti-tumor activity.
-
Mandatory Visualizations: Creating diagrams using Graphviz (DOT language) to illustrate signaling pathways, experimental workflows, and logical relationships based on the available data for the specified compound.
For any of the aforementioned alternative compounds, a detailed guide can be developed upon request.
References
- 1. avenzotx.com [avenzotx.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sumitomo Pharma America Presents New Investigational Data on Enzomenib and Nuvisertib at the 2025 American Society of Hematology Annual Meeting and Exposition [prnewswire.com]
- 6. PHO-PNOC-PNOC021: Clinical Trial Information: Find a Clinical Trial: Clinical Trials: Patient Info & Clinical Trials: Indiana University Melvin and Bren Simon Comprehensive Cancer Center: Indiana University [cancer.iu.edu]
Head-to-Head Comparison of AVZO-021 and Similar Selective CDK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition. Its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. The development of selective CDK2 inhibitors has gained significant momentum, offering a promising strategy to overcome resistance to existing therapies, such as CDK4/6 inhibitors. This guide provides a head-to-head comparison of AVZO-021 (also known as ARTS-021), a potent and selective CDK2 inhibitor, with other leading compounds in its class: PF-07104091, INX-315, and BLU-222. This comparison is based on publicly available preclinical and early clinical data.
Data Presentation: Biochemical Potency and Selectivity
The following tables summarize the biochemical potency (IC50 values) and selectivity of AVZO-021 and its comparators against CDK2 and other relevant cyclin-dependent kinases. Lower IC50 values indicate higher potency.
Table 1: Biochemical Potency of Selective CDK2 Inhibitors
| Compound | CDK2/Cyclin E IC50 (nM) | CDK2/Cyclin A IC50 (nM) |
| AVZO-021 | <0.5* | - |
| PF-07104091 | 2.4 | - |
| INX-315 | 0.6 | 2.4 |
| BLU-222 | Low nanomolar | - |
*Data from enzymatic assays; specific value below the lower limit of quantification.[1]
Table 2: Selectivity Profile of CDK2 Inhibitors (IC50 in nM)
| Compound | CDK1/Cyclin B | CDK4/Cyclin D1 | CDK6/Cyclin D3 | CDK9/Cyclin T1 |
| AVZO-021 | >600-fold selective vs CDK1 | - | - | - |
| PF-07104091 | - | >CDK2 | >CDK2 | >CDK2 |
| INX-315 | 30 | 133 | 338 | 73 |
| BLU-222 | Selective vs other CDKs | Selective vs other CDKs | Selective vs other CDKs | Selective vs other CDKs |
Note: Direct comparative IC50 values for all compounds against a full panel of CDKs are not consistently available in the public domain. The selectivity is often reported as a fold-difference compared to CDK2.
Data Presentation: Cellular Activity
The cellular activity of these inhibitors is a crucial indicator of their potential therapeutic efficacy.
Table 3: Cellular Potency of Selective CDK2 Inhibitors
| Compound | Cell Line | Assay Type | Cellular IC50 (nM) |
| AVZO-021 | CCNE1-amplified cancer cells | Proliferation | Potent inhibition |
| PF-07104091 | OVCAR3 (CCNE1-amplified) | Proliferation | - |
| INX-315 | Ovarian and Gastric cancer cells | Proliferation | Sensitive in CCNE1-amplified lines |
| BLU-222 | OVCAR-3 (CCNE1-amplified) | Proliferation | Single-digit nanomolar |
Head-to-Head Preclinical Efficacy
A preclinical study directly compared the anti-tumor activity of AVZO-021 and PF-07104091 in a patient-derived xenograft (PDX) model of OVCAR3 ovarian cancer. The results demonstrated the potent in vivo activity of AVZO-021.[1]
Experimental Protocols
Detailed, proprietary protocols for the synthesis and evaluation of these investigational compounds are not publicly available. However, the general methodologies employed in their preclinical characterization are described below.
Biochemical Kinase Assays: The potency of the inhibitors against purified CDK enzymes is typically determined using in vitro kinase assays. A common method is the Caliper assay, which measures the phosphorylation of a substrate peptide by the kinase. The reaction is performed with the purified enzyme (e.g., CDK2/Cyclin E1 complex), ATP, the substrate, and varying concentrations of the inhibitor. The amount of phosphorylated substrate is quantified, and the IC50 value is calculated from the dose-response curve.
Cellular Target Engagement Assays: To assess how effectively the inhibitors bind to their target within a cellular environment, NanoBRET (Bioluminescence Resonance Energy Transfer) assays are frequently used.[2] In this assay, the target protein (CDK2) is fused to a NanoLuc luciferase, and a fluorescent tracer that binds to the ATP pocket of the kinase is added to the cells. When the tracer is bound, BRET occurs. An inhibitor competes with the tracer for binding, leading to a decrease in the BRET signal. The IC50 for target engagement is then determined.
Cell Proliferation Assays: The effect of the inhibitors on cancer cell growth is evaluated using proliferation assays. Cancer cell lines, often those with a known dependency on CDK2 (e.g., with CCNE1 amplification), are treated with a range of inhibitor concentrations for a set period (e.g., 5-6 days).[3][4] Cell viability is then measured using reagents like CellTiter-Glo® (which measures ATP levels) or by direct cell counting. The IC50 for cell proliferation is calculated from the resulting dose-response curves.
In Vivo Xenograft Studies: To evaluate the anti-tumor efficacy in a living organism, xenograft studies are conducted. Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor or a vehicle control. Tumor volume and body weight are monitored over time to assess the efficacy and tolerability of the compound.[1][5]
Mandatory Visualization
Caption: Simplified CDK2 signaling pathway in the G1/S phase transition of the cell cycle.
Caption: A general experimental workflow for the evaluation of CDK2 inhibitors.
References
- 1. avenzotx.com [avenzotx.com]
- 2. researchgate.net [researchgate.net]
- 3. blueprintmedicines.com [blueprintmedicines.com]
- 4. incyclixbio.com [incyclixbio.com]
- 5. Avenzo Therapeutics Announces Global License of AVZO-021 (ARTS-021), a Potentially Best-in-Class Clinical Stage CDK2 Inhibitor from Allorion Therapeutics [prnewswire.com]
TP-021 (AVZO-021): A Comparative Guide to a Novel CDK2 Inhibitor for Targeted Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TP-021 (also known as AVZO-021), a potent and selective cyclin-dependent kinase 2 (CDK2) inhibitor, with other therapeutic alternatives.[1][2][3] It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and workflows to aid in the evaluation of this compound for research and drug development purposes.
Introduction to this compound (AVZO-021) and its Biomarker
This compound (AVZO-021) is an investigational, orally bioavailable, and reversible inhibitor of CDK2.[2][4] It has demonstrated nanomolar potency and high selectivity for CDK2 over other cyclin-dependent kinases, including CDK1, which is a key factor in reducing toxicity.[2] The primary biomarker for this compound's therapeutic activity is the amplification of the CCNE1 gene, which encodes for Cyclin E1.[4][5][6] CCNE1 amplification is a known oncogenic driver in several cancers, including a subset of high-grade serous ovarian cancer, and is associated with resistance to chemotherapy and poor prognosis.[5][6]
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound (AVZO-021) in comparison to other relevant CDK inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 / Ki | Selectivity | Reference |
| This compound (AVZO-021) | CDK2 | Ki <0.5 nM * | >600-fold vs CDK1 | [4] |
| PF-07104091 (Tegtociclib) | CDK2 | Ki = 1.16 nM | Selective for Cdk2 over GSK3β (Ki = 537.81 nM) | [7][8] |
| Palbociclib | CDK4/6 | Low nM | High selectivity for CDK4/6 | [9][10] |
| Ribociclib | CDK4/6 | Low nM | High selectivity for CDK4/6 | [11][12] |
Below low limit of quantification
Table 2: In Vivo Anti-Tumor Activity in Xenograft Models
| Compound | Cancer Model | Dosing | Outcome | Reference |
| This compound (AVZO-021) | OVCAR3 (CCNE1-amplified) PDX | - | Significant tumor growth inhibition | [4] |
| This compound (AVZO-021) + Ribociclib | ST4316B (CDK4/6i-resistant) PDX | - | Enhanced anti-tumor activity | [4] |
| PF-07104091 (Tegtociclib) | HCT116 mouse xenograft | 50 mg/kg per day | Reduced tumor volume and weight | [7] |
| Palbociclib + Letrozole | ER-positive breast cancer xenograft | - | Increased inhibition of tumor growth compared to single agents | [9] |
| Ribociclib | ER+ breast cancer xenograft | - | Significant tumor growth inhibition | [11] |
Specific dosing information for this compound was not publicly available in the search results.
Table 3: Clinical Trial Efficacy (Initial Phase 1 Data)
| Compound | Cancer Type | Combination | Objective Response Rate (ORR) | Reference |
| This compound (AVZO-021) Monotherapy | HR+/HER2- Breast Cancer & CCNE1-amplified Ovarian Cancer | N/A | Confirmed responses observed | [13][14] |
| This compound (AVZO-021) + Fulvestrant | HR+/HER2- Breast Cancer | Fulvestrant | Confirmed response observed | [13] |
Signaling Pathway and Experimental Workflows
Visual representations of the this compound (AVZO-021) mechanism of action and the workflows for biomarker discovery and validation are provided below.
Caption: this compound (AVZO-021) Signaling Pathway in Cancer.
Caption: Experimental Workflow for this compound Biomarker Discovery.
Experimental Protocols
CCNE1 Amplification Detection
Objective: To identify tumors with CCNE1 gene amplification.
Methods:
-
Fluorescence In Situ Hybridization (FISH):
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Pre-treatment with protease is performed to unmask the target DNA.
-
A dual-color probe set is used, with a probe specific for the CCNE1 gene locus and a control probe for the centromeric region of chromosome 19.
-
The probes and target DNA are co-denatured and hybridized.
-
Post-hybridization washes are performed to remove non-specifically bound probes.
-
Slides are counterstained with DAPI.
-
Fluorescent signals are visualized using a fluorescence microscope, and the ratio of CCNE1 signals to centromere 19 signals is calculated to determine amplification status.[15] A high ratio indicates gene amplification.[15]
-
-
Next-Generation Sequencing (NGS):
-
DNA is extracted from tumor tissue or circulating tumor DNA (ctDNA).
-
DNA libraries are prepared and sequenced using a high-throughput sequencing platform.
-
Sequencing data is aligned to the human reference genome.
-
Copy number variation analysis is performed to identify regions of genomic amplification, including the CCNE1 locus.[16][17]
-
-
Immunohistochemistry (IHC):
-
FFPE tumor sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to expose the Cyclin E1 protein.
-
Sections are incubated with a primary antibody specific for Cyclin E1.
-
A secondary antibody conjugated to an enzyme is added, followed by a chromogenic substrate to produce a colored signal.
-
The intensity and percentage of stained tumor cells are scored to determine the level of Cyclin E1 protein expression.[18] It is important to note that protein overexpression can occur without gene amplification.[17]
-
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound (AVZO-021) in a preclinical model.
Protocol:
-
Cell Line/PDX Implantation:
-
Tumor Growth Monitoring:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
-
Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
This compound (AVZO-021) is administered orally at various dose levels.
-
Control groups receive a vehicle solution.
-
Comparator arms may include other CDK inhibitors.
-
-
Endpoint Analysis:
Pharmacodynamic Biomarker Assays
Objective: To assess the biological activity of this compound (AVZO-021) on its target pathway.
Methods:
-
Phospho-Retinoblastoma (p-Rb) Immunohistochemistry/Western Blot:
-
Tumor tissue or peripheral blood mononuclear cells (PBMCs) are collected at baseline and after treatment.
-
For IHC, FFPE sections are stained with an antibody specific for phosphorylated Rb.
-
For Western blot, protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against p-Rb.
-
A reduction in p-Rb levels indicates target engagement and inhibition of CDK activity.[21][22]
-
-
Serum Thymidine Kinase 1 (TK1) Activity:
Conclusion
This compound (AVZO-021) is a promising selective CDK2 inhibitor with potent anti-tumor activity in preclinical models of CCNE1-amplified cancers. Its high selectivity for CDK2 may offer a favorable safety profile. Initial clinical data has shown preliminary signs of efficacy in heavily pretreated patient populations. The continued investigation of this compound (AVZO-021), both as a monotherapy and in combination with other agents, is warranted to fully define its therapeutic potential in this patient population with high unmet medical need. The use of CCNE1 amplification as a predictive biomarker will be crucial for patient selection in future clinical trials.
References
- 1. Avenzo Therapeutics unveils promising CDK2 inhibitor AVZO-021, originally from Allorion Therapeutics [synapse.patsnap.com]
- 2. Avenzo Therapeutics Announces Global License of AVZO-021 (ARTS-021), a Potentially Best-in-Class Clinical Stage CDK2 Inhibitor from Allorion Therapeutics [prnewswire.com]
- 3. avenzotx.com [avenzotx.com]
- 4. avenzotx.com [avenzotx.com]
- 5. CCNE1 Amplification as a Predictive Biomarker of Chemotherapy Resistance in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCNE1 Amplification as a Predictive Biomarker of Chemotherapy Resistance in Epithelial Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. droracle.ai [droracle.ai]
- 10. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Avenzo Therapeutics Presents Initial Results from the Phase 1/2 Study of AVZO-021, a Potential Best-in-Class CDK2 Inhibitor, at the 2025 San Antonio Breast Cancer Symposium - BioSpace [biospace.com]
- 14. businesswire.com [businesswire.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Frontiers | Genomic instability and CCNE1 amplification as emerging biomarkers for stratifying high-grade serous ovarian cancer [frontiersin.org]
- 17. Genomic instability and CCNE1 amplification as emerging biomarkers for stratifying high-grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 21. Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacodynamic Modeling of CDK4/6 Inhibition-Related Biomarkers and the Characterization of the Relationship Between Biomarker Response and Progression-Free Survival in Patients With Advanced Breast Cancer [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Action of TP-021: A Comparative Guide to Selective CDK2 Inhibitors
For Immediate Release
This guide provides a comprehensive analysis of the mechanism of action of TP-021, a selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor, and compares its performance with other alternatives in the same class. The information is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of cancer therapeutics targeting cell cycle regulation. It is important to note that "this compound" is not a unique identifier, with both AVZO-021 (Avenzo Therapeutics) and ARTS-021 (Allorion Therapeutics) referring to the same investigational compound. For clarity, this guide will use the designation AVZO-021/ARTS-021.
The Central Role of CDK2 in Cancer Proliferation
Cyclin-dependent kinases are a family of enzymes pivotal in controlling the cell cycle.[1][2] Specifically, the CDK4/6-Cyclin D-pRB axis acts as a critical checkpoint for the transition from the cell growth (G1) phase to the DNA synthesis (S) phase.[3] Deregulation of this pathway can lead to uncontrolled cell proliferation, a hallmark of cancer. While first-generation CDK4/6 inhibitors have shown efficacy, particularly in HR+/HER2- breast cancer, resistance often develops.[4][5] A key mechanism of this resistance is the hyperactivation of CDK2, which can bypass the need for CDK4/6 activity to drive cell cycle progression.[4] This has positioned selective CDK2 inhibitors as a promising therapeutic strategy to overcome resistance and treat tumors with elevated Cyclin E1 (CCNE1) expression, a common oncogenic driver.[3][6]
Comparative Analysis of Selective CDK2 Inhibitors
This section compares the preclinical and early clinical data of AVZO-021/ARTS-021 with a notable alternative, PF-07104091 (Tegtociclib), another selective CDK2 inhibitor in clinical development.
Quantitative Data Summary
| Parameter | AVZO-021 / ARTS-021 | PF-07104091 (Tegtociclib) |
| Target | Cyclin-Dependent Kinase 2 (CDK2)[3][7] | Cyclin-Dependent Kinase 2 (CDK2)[8] |
| Enzymatic IC50 (CDK2) | 1.4 nM[9] | 1.05 nM[10] |
| Selectivity (vs. CDK1) | >600-fold | ~145-fold (IC50 for CDK1 is 152.18 nM)[10] |
| Preclinical Models | Strong single-agent antitumor activity in CCNE1 amplified patient-derived xenografts (PDX). Enhanced anti-tumor activity in combination with Palbociclib in an ER+ breast cancer xenograft model. | Synergistic tumor growth inhibition in combination with the CDK4 inhibitor atirmociclib in HR+/HER2- breast cancer xenograft models, including those resistant to palbociclib.[4] |
| Clinical Trial Status | Phase 1/2 (NCT05867251) as monotherapy and in combination for advanced solid tumors.[3][7] | Phase 1/2 in HR+/HER2- Metastatic Breast Cancer (monotherapy and combination).[1] |
| Reported Clinical Activity | Confirmed objective responses in patients with HR+/HER2- breast cancer and CCNE1-amplified ovarian cancer. | Partial responses observed in patients with metastatic breast cancer.[4] |
| Common Adverse Events (Grade ≥3) | N/A (Detailed Grade ≥3 data not specified in provided results) | Nausea (14.3%), Diarrhea (8.6%), Fatigue (20.0%), Anemia (8.6%)[4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used in the preclinical validation of selective CDK2 inhibitors.
Enzymatic Assays
Objective: To determine the potency and selectivity of the inhibitor against a panel of cyclin-dependent kinases.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human CDK/cyclin complexes (e.g., CDK2/Cyclin E1, CDK1/Cyclin B1, etc.) are purified. A suitable peptide substrate for the kinase is synthesized or obtained commercially.
-
Inhibitor Preparation: The test compound (e.g., AVZO-021/ARTS-021) is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated in a reaction buffer. The reaction is initiated by the addition of ATP.
-
Inhibition Assay: The kinase reaction is performed in the presence of varying concentrations of the inhibitor.
-
Detection: The phosphorylation of the substrate is quantified. A common method is the Caliper assay, which uses microfluidic capillary electrophoresis to separate the phosphorylated and unphosphorylated substrate.[3]
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.
Patient-Derived Xenograft (PDX) Models
Objective: To evaluate the in vivo anti-tumor efficacy of the inhibitor in a model that more closely recapitulates the heterogeneity and microenvironment of human tumors.
General Protocol:
-
Tumor Tissue Implantation: Fresh tumor tissue from a patient is surgically implanted, typically subcutaneously, into immunocompromised mice (e.g., NOD-SCID or NSG mice).[11]
-
Tumor Engraftment and Expansion: The tumors are allowed to grow in the initial cohort of mice. Once they reach a sufficient size, the tumors are harvested and can be passaged to subsequent cohorts of mice for expansion.[11]
-
Treatment: Once the tumors in the experimental cohort reach a predetermined size, the mice are randomized into treatment and control groups. The CDK2 inhibitor is administered according to the planned dosing schedule (e.g., orally, once or twice daily).[9]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.[12] Body weight is also monitored as an indicator of toxicity.[3]
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), the mice are euthanized, and the tumors are excised and weighed. Tumor tissue can be further analyzed for pharmacodynamic markers (e.g., p-Rb levels).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action and the experimental processes, the following diagrams are provided.
Caption: CDK2 Signaling Pathway in Cell Cycle Progression.
References
- 1. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 2. researchgate.net [researchgate.net]
- 3. avenzotx.com [avenzotx.com]
- 4. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The next generation of CDK inhibitors is coming | MD Anderson Cancer Center [mdanderson.org]
- 6. Avenzo Therapeutics unveils promising CDK2 inhibitor AVZO-021, originally from Allorion Therapeutics [synapse.patsnap.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. CDK2 Inhibitor——Important Regulator of Cell Cycle Control [synapse.patsnap.com]
- 9. alloriontx.com [alloriontx.com]
- 10. Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Independent Verification of TP-021 Research Findings: A Comparative Analysis of the CDK2 Inhibitor AVZO-021
An objective comparison of the preclinical and clinical development landscape for the selective CDK2 inhibitor AVZO-021, a potential candidate for the queried TP-021, against other emerging therapies in its class. This guide is intended for researchers, scientists, and drug development professionals.
Initial investigations for a compound designated "this compound" did not yield a specific match within publicly available scientific literature or clinical trial databases. However, the identifier bears a notable resemblance to AVZO-021 (also known as ARTS-021), a potent and selective cyclin-dependent kinase 2 (CDK2) inhibitor currently in clinical development. This guide, therefore, focuses on AVZO-021 as the likely subject of interest, providing a comparative analysis based on available data.
AVZO-021 is an orally administered small molecule inhibitor of CDK2, a key regulator of the cell cycle.[1][2] Dysregulation of the CDK2 pathway is implicated in the progression of several cancers, making it a compelling therapeutic target.[3][4] AVZO-021 is being investigated for the treatment of advanced solid tumors, particularly hormone receptor-positive (HR+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer and cancers with amplification of the CCNE1 gene, such as certain ovarian and endometrial cancers.[1][5][6][7]
Comparative Preclinical and Clinical Landscape
AVZO-021 has demonstrated a promising preclinical profile characterized by high potency and selectivity for CDK2 over other cyclin-dependent kinases, including CDK1, the inhibition of which is associated with toxicity.[5][8] Preclinical studies in animal models (xenografts) have shown that AVZO-021 can inhibit tumor growth both as a standalone treatment and in combination with CDK4/6 inhibitors.[5][8]
The landscape of selective CDK2 inhibitors is expanding, with several other molecules in clinical development. A direct head-to-head comparison of these agents is limited by the early stage of their development and the lack of standardized reporting of preclinical data. However, the following table summarizes the available information on AVZO-021 and other notable selective CDK2 inhibitors.
Table 1: Comparison of Investigational Selective CDK2 Inhibitors
| Compound | Developer(s) | Target Indications | Key Preclinical Findings | Clinical Trial Status (Identifier) |
| AVZO-021 (ARTS-021) | Avenzo Therapeutics / Allorion Therapeutics | HR+/HER2- breast cancer, CCNE1-amplified solid tumors (e.g., ovarian, endometrial)[1][6] | Nanomolar potency against CDK2 with high selectivity over CDK1.[5][8] Single-agent and combination efficacy with CDK4/6 inhibitors in xenograft models.[5][8] | Phase 1/2, Recruiting (NCT05867251)[1][6] |
| BLU-222 | Blueprint Medicines | CCNE1-amplified cancers, HR+/HER2- breast cancer | High selectivity for CDK2. Demonstrated tumor regression in CCNE1-amplified patient-derived xenograft (PDX) models. | Phase 1/2, Recruiting (NCT05253339) |
| PF-07104091 | Pfizer | Advanced solid tumors, including breast cancer and ovarian cancer | Potent and selective CDK2 inhibitor. Showed anti-tumor activity in preclinical models. | Phase 1, Terminated (NCT04553133) |
| Fadraciclib (CYC065) | Cyclacel Pharmaceuticals | Advanced solid tumors, lymphomas | Inhibitor of CDK2 and CDK9. Demonstrated broad anti-tumor activity in preclinical models. | Phase 1/2, Active (NCT05321333) |
Note: Data for competitor compounds is sourced from publicly available information and may not be fully comprehensive.
Mechanism of Action and Signaling Pathway
CDK2, in complex with its regulatory partners cyclin E and cyclin A, plays a crucial role in the G1 to S phase transition of the cell cycle. By phosphorylating key substrates, such as the retinoblastoma protein (Rb), the CDK2/cyclin complexes promote DNA replication and cell division.[4][9] In many cancers, the overexpression of cyclin E (often due to CCNE1 gene amplification) leads to hyperactivation of CDK2, driving uncontrolled cell proliferation.[9] Selective CDK2 inhibitors like AVZO-021 aim to block this activity, thereby inducing cell cycle arrest and inhibiting tumor growth. Furthermore, CDK2 hyperactivation has been identified as a key mechanism of resistance to currently approved CDK4/6 inhibitors in HR+/HER2- breast cancer.[5][6] Combining a CDK2 inhibitor with a CDK4/6 inhibitor is a promising strategy to overcome this resistance.[5]
Experimental Protocols
The evaluation of CDK2 inhibitors like AVZO-021 typically involves a series of standardized preclinical experiments to determine their potency, selectivity, and anti-tumor activity.
1. Kinase Inhibition Assays:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the target kinase (CDK2) and other related kinases to assess potency and selectivity.
-
Methodology: Recombinant human CDK2/cyclin E or CDK2/cyclin A complexes are incubated with a fluorescently labeled peptide substrate and ATP. The test compound (e.g., AVZO-021) is added at varying concentrations. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET). The IC50 value is calculated from the dose-response curve. A similar process is repeated for a panel of other CDKs (e.g., CDK1, CDK4, CDK6, CDK9) to determine the selectivity profile.
2. Cell-Based Proliferation Assays:
-
Objective: To assess the ability of the compound to inhibit the growth of cancer cell lines.
-
Methodology: Cancer cell lines with known genetic backgrounds (e.g., CCNE1-amplified ovarian cancer cells) are seeded in multi-well plates. The cells are treated with a range of concentrations of the test compound for a period of 72 to 120 hours. Cell viability is measured using a colorimetric assay (e.g., MTT or CellTiter-Glo®) that quantifies metabolically active cells. The GI50 (concentration for 50% growth inhibition) is then determined.
3. In Vivo Xenograft Studies:
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., AVZO-021) orally at a specified dose and schedule. The control group receives a vehicle. Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised for further analysis (e.g., biomarker studies). Efficacy is reported as tumor growth inhibition (TGI).
Current Clinical Status of AVZO-021
AVZO-021 is currently being evaluated in a Phase 1/2 clinical trial (NCT05867251).[1] The Phase 1 portion focuses on dose escalation to determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of AVZO-021 as a monotherapy and in combination with other agents.[1][6] The Phase 2 portion will further evaluate the anti-tumor activity in specific patient cohorts.[1][6] Initial results from the Phase 1 part of the study have shown preliminary clinical activity, including objective responses in patients with HR+/HER2- breast cancer and CCNE1-amplified ovarian cancer.[7] The trial is actively recruiting patients in the United States and Australia.[6][10]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Avenzo Therapeutics Announces Global License of AVZO-021 (ARTS-021), a Potentially Best-in-Class Clinical Stage CDK2 Inhibitor from Allorion Therapeutics [prnewswire.com]
- 6. avenzotx.com [avenzotx.com]
- 7. Avenzo Therapeutics Presents Initial Results from the Phase 1/2 Study of AVZO-021, a Potential Best-in-Class CDK2 Inhibitor, at the 2025 San Antonio Breast Cancer Symposium - BioSpace [biospace.com]
- 8. Avenzo Therapeutics unveils promising CDK2 inhibitor AVZO-021, originally from Allorion Therapeutics [synapse.patsnap.com]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. Avenzo begins Phase I/II trial of CDK4 selective inhibitor [clinicaltrialsarena.com]
A Preclinical Head-to-Head: The CDK2 Inhibitor AVZO-021 Versus Standard of Care in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of AVZO-021's Preclinical Performance Against Established CDK4/6 Inhibitors in Hormone Receptor-Positive Breast Cancer.
In the rapidly evolving landscape of targeted therapies for hormone receptor-positive (HR+), HER2-negative (HER2-) breast cancer, the emergence of novel agents necessitates a thorough evaluation against the current standard of care. This guide provides a detailed comparison of the preclinical data for AVZO-021 (also known as ARTS-021), a potent and selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor, with the established class of CDK4/6 inhibitors that form the cornerstone of current first-line treatment regimens.
Executive Summary
The standard of care for HR+/HER2- advanced or metastatic breast cancer is the combination of a CDK4/6 inhibitor (e.g., palbociclib, ribociclib, or abemaciclib) with endocrine therapy.[1][2][3] These agents effectively block the G1-S phase transition of the cell cycle. However, acquired resistance to CDK4/6 inhibitors is a significant clinical challenge, often driven by the upregulation of Cyclin E1 (CCNE1) and subsequent activation of CDK2.[4][5] AVZO-021, by selectively targeting CDK2, offers a promising therapeutic strategy to address this resistance mechanism and presents a potential new treatment avenue, both as a monotherapy in specific genetic contexts and in combination with existing therapies.
Preclinical evidence demonstrates AVZO-021's potent anti-tumor activity in breast cancer models, particularly those with CCNE1 amplification or as a combination strategy to overcome resistance to CDK4/6 inhibitors.[6][7] This guide will delve into the available preclinical data, compare the mechanisms of action, and provide detailed experimental protocols for the key assays used in these evaluations.
Data Presentation: AVZO-021 vs. Standard of Care (CDK4/6 Inhibitors)
The following tables summarize the key preclinical characteristics and performance of AVZO-021 in comparison to the class of CDK4/6 inhibitors.
| Feature | AVZO-021 (TP-021/ARTS-021) | Standard of Care (CDK4/6 Inhibitors) |
| Primary Target | Cyclin-Dependent Kinase 2 (CDK2)[4][5][7][8] | Cyclin-Dependent Kinase 4 and 6 (CDK4/6)[2][9] |
| Mechanism of Action | Inhibition of CDK2, blocking the G1/S cell cycle transition, particularly effective in the context of Cyclin E1 (CCNE1) amplification.[6] | Inhibition of CDK4 and CDK6, preventing phosphorylation of the retinoblastoma (Rb) protein and blocking the G1/S cell cycle transition.[2] |
| Primary Rationale in HR+/HER2- Breast Cancer | To overcome acquired resistance to CDK4/6 inhibitors and as a potential monotherapy for tumors with CCNE1 amplification.[4][5] | First-line treatment in combination with endocrine therapy to delay disease progression.[1][2][3] |
| Selectivity | Highly selective for CDK2 over other CDKs, notably CDK1, which is associated with toxicity.[5][10][6][7] | Varying selectivity profiles for CDK4 vs. CDK6 among the different approved agents (palbociclib, ribociclib, abemaciclib).[9] |
| In Vitro Model | AVZO-021 (this compound/ARTS-021) | Standard of Care (CDK4/6 Inhibitors) |
| Effect on Cell Proliferation | Potent inhibition of cell growth in CCNE1-amplified breast cancer cell lines.[6] | Inhibition of proliferation in ER-positive breast cancer cell lines. |
| Mechanism of Action in Cell Lines | Induces G1 arrest and inhibits Rb phosphorylation in CCNE1-amplified cells.[6] | Induces G1 arrest and prevents Rb phosphorylation.[2] |
| In Vivo Model | AVZO-021 (this compound/ARTS-021) | Standard of Care (CDK4/6 Inhibitors) |
| Xenograft Model Efficacy (Monotherapy) | Demonstrates anti-tumor activity in CCNE1-amplified xenograft models.[6][7] | Demonstrates tumor growth inhibition in ER-positive breast cancer xenograft models. |
| Xenograft Model Efficacy (Combination) | Significantly enhances the anti-tumor activity of the CDK4/6 inhibitor palbociclib in an ER+ breast cancer xenograft model.[7] | Synergistic anti-tumor activity when combined with endocrine therapy in ER-positive breast cancer xenograft models. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings. Below are representative protocols for assays commonly used in the preclinical evaluation of cell cycle inhibitors in breast cancer models.
Cell Viability Assay (e.g., MTS Assay)
-
Cell Seeding: Breast cancer cells (e.g., MCF-7 for HR+, or a CCNE1-amplified line for AVZO-021-specific studies) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of AVZO-021 or a CDK4/6 inhibitor (e.g., palbociclib) for 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTS Reagent Addition: After the incubation period, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., phenazine ethosulfate) is added to each well.
-
Incubation and Absorbance Reading: The plate is incubated for 1-4 hours at 37°C. The absorbance at 490 nm is then measured using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
In Vivo Tumor Xenograft Study
-
Animal Model: Female immunodeficient mice (e.g., NOD-SCID or BALB/c nude), 6-8 weeks old, are used.
-
Tumor Cell Implantation: 1-5 million human breast cancer cells (e.g., MCF-7) are resuspended in a basement membrane matrix (e.g., Matrigel) and injected subcutaneously into the flank of each mouse. For studies involving ER+ cell lines, a slow-release estrogen pellet may be implanted.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (e.g., vehicle control, AVZO-021, CDK4/6 inhibitor, combination therapy).
-
Drug Administration: The investigational drug(s) are administered according to a predetermined schedule, route (e.g., oral gavage), and dose.
-
Tumor Measurement and Body Weight Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²). Body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point. Tumor growth inhibition is calculated for each treatment group relative to the control group. Statistical analysis (e.g., ANOVA) is performed to determine the significance of the observed anti-tumor effects.
Mandatory Visualizations
Signaling Pathways
Caption: Simplified signaling pathways for CDK4/6 and CDK2 inhibition in cell cycle progression.
Experimental Workflow
References
- 1. Recent progress of CDK4/6 inhibitors’ current practice in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 3. HR+/HER2– Advanced Breast Cancer Treatment in the First-Line Setting: Expert Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avenzotx.com [avenzotx.com]
- 5. Avenzo Therapeutics Announces Global License of AVZO-021 (ARTS-021), a Potentially Best-in-Class Clinical Stage CDK2 Inhibitor from Allorion Therapeutics [prnewswire.com]
- 6. alloriontx.com [alloriontx.com]
- 7. ascopubs.org [ascopubs.org]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. avenzotx.com [avenzotx.com]
Safety Operating Guide
Navigating the Disposal of TP-021: A Guide for Laboratory Professionals
Providing accurate and safe disposal procedures for any chemical substance is paramount in a laboratory setting. However, "TP-021" is not a universally recognized chemical identifier, and as such, a standardized disposal protocol cannot be provided without further information.
The designation "TP-" is utilized across various scientific and commercial domains as a prefix for different substances, from investigational drugs to material science composites. Without a specific chemical name, manufacturer, or Safety Data Sheet (SDS), outlining a disposal procedure for "this compound" would be speculative and potentially hazardous.
To ensure the safety of researchers, scientists, and drug development professionals, it is crucial to first definitively identify the chemical . Laboratory personnel are urged to consult the product's accompanying documentation, specifically the Safety Data Sheet (SDS), which is the primary source of information regarding handling, storage, and disposal.
The Critical Role of the Safety Data Sheet (SDS)
The SDS is a comprehensive document that contains essential information about a particular substance. Key sections to consult for disposal procedures include:
-
Section 7: Handling and Storage: This section provides guidance on safe handling practices, which can inform disposal considerations.
-
Section 8: Exposure Controls/Personal Protection: This outlines the necessary personal protective equipment (PPE) required when handling the substance, which is also critical during disposal.
-
Section 13: Disposal Considerations: This section will provide specific instructions on the appropriate disposal methods for the chemical, including whether it can be neutralized, incinerated, or requires specialized waste management services.
-
Section 14: Transport Information: This provides guidance on the proper packaging and labeling for transportation to a waste disposal facility.
-
Section 15: Regulatory Information: This details the specific regulations that apply to the substance, which will govern its disposal.
General Principles of Laboratory Waste Disposal
While awaiting specific information on this compound, laboratory professionals should adhere to established best practices for chemical waste management. A general decision-making workflow for chemical disposal is illustrated below.
Caption: General workflow for laboratory chemical disposal decision-making.
Request for Clarification
To provide the essential, immediate safety and logistical information you require for the proper disposal of this compound, please provide one or more of the following:
-
The full chemical name of this compound.
-
The name of the manufacturer or supplier.
-
A copy of the Safety Data Sheet (SDS).
-
The context in which this compound is being used (e.g., as a component in a specific kit, a pharmaceutical compound, etc.).
Upon receipt of this information, a detailed and accurate guide to the proper disposal procedures for this compound can be developed, ensuring the safety of your laboratory personnel and compliance with all relevant regulations.
Personal protective equipment for handling TP-021
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of TP-021, a potent, orally active B-cell lymphoma 6 (BCL6)-corepressor interaction inhibitor. As a novel compound intended for research use only, this compound should be treated as hazardous until comprehensive toxicological data becomes available. Strict adherence to the following procedures is essential to ensure personnel safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
A full Safety Data Sheet (SDS) for this compound (CAS 2130878-25-8) is not publicly available. The information below is based on general best practices for handling potent, powdered chemical compounds in a research setting and specific warnings from suppliers. A comprehensive, site-specific risk assessment should be conducted before handling this material.
Summary of Recommended Personal Protective Equipment
| Equipment Type | Specification | Purpose |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact with the powdered compound. Check for tears and holes before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne particles and accidental splashes. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Minimizes the risk of inhaling the powdered compound, especially when weighing or transferring. |
| Body Protection | Fully-buttoned laboratory coat | Protects skin and clothing from contamination. |
| Additional Protection | Face shield | Recommended when there is a significant risk of splashes or aerosol generation. |
Operational Plan: Handling and Disposal of this compound
This section outlines the procedural steps for the safe handling and disposal of this compound.
Handling Protocol
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have a chemical spill kit accessible.
-
Prepare all necessary equipment (e.g., spatulas, weigh boats, vials) within the designated handling area.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of powdered this compound within a chemical fume hood to control airborne particles.
-
Use anti-static weigh boats to prevent dispersal of the powder.
-
Handle the compound gently to minimize dust generation.
-
-
Dissolution:
-
This compound is supplied as a solid. It is sparingly soluble in DMSO (1-10 mg/ml) and slightly soluble in acetonitrile (0.1-1 mg/ml)[1].
-
When preparing stock solutions, add the solvent slowly to the vial containing the powdered compound.
-
Cap the vial securely before vortexing or sonicating to ensure complete dissolution.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with this compound.
-
Remove and dispose of PPE as outlined in the disposal protocol below.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste (e.g., unused solutions, contaminated solvents) should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Waste Disposal:
-
Dispose of all this compound waste in accordance with local, state, and federal regulations for chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
